Technical Documentation Center

2-(3-Sulfamoylphenyl)acetic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(3-Sulfamoylphenyl)acetic acid
  • CAS: 407640-36-2

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 2-(3-Sulfamoylphenyl)acetic Acid

[1] Part 1: Strategic Analysis & Retrosynthesis[1] Target Molecule Profile[1][2] IUPAC Name: 2-(3-Sulfamoylphenyl)acetic acid[1] Common Name: 3-Sulfamoylphenylacetic acid[1] CAS Number: 17794-28-4 (Generic/Isomer specifi...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Part 1: Strategic Analysis & Retrosynthesis[1]

Target Molecule Profile[1][2]
  • IUPAC Name: 2-(3-Sulfamoylphenyl)acetic acid[1]

  • Common Name: 3-Sulfamoylphenylacetic acid[1]

  • CAS Number: 17794-28-4 (Generic/Isomer specific)[2][1]

  • Molecular Formula:

    
    [2][1]
    
  • Molecular Weight: 231.23 g/mol [2]

  • Core Application: Intermediate for carbonic anhydrase inhibitors, COX-2 inhibitors, and sulfonamide-class anti-infectives.[2]

Synthetic Strategy: The Regioselectivity Challenge

The primary challenge in synthesizing the meta-isomer (3-position) is the directing effect of the acetic acid side chain (


).[2]
  • Route A: Direct Chlorosulfonation (REJECTED) Treating phenylacetic acid with chlorosulfonic acid (

    
    ) is the industrial standard for the para-isomer.[1] The methylene group (
    
    
    
    ) is weakly activating and ortho, para-directing.[2] Steric hindrance at the ortho position favors the para product (>90%). This route cannot reliably yield the meta target.
  • Route B: The Meerwein Sulfonation (SELECTED) To guarantee meta-substitution, the synthesis must proceed via a nitrogen-substituted precursor at the 3-position.[2] The Sandmeyer-type chlorosulfonylation (Meerwein reaction) allows for the conversion of an aniline derivative to a sulfonyl chloride using sulfur dioxide and a copper catalyst.

Selected Pathway:

  • Starting Material: 3-Aminophenylacetic acid (commercially available, meta-substitution pre-installed).[2]

  • Intermediate: 3-Chlorosulfonylphenylacetic acid (via Diazonium salt).[2]

  • Product: 2-(3-Sulfamoylphenyl)acetic acid (via Aminolysis).

Part 2: Visual Synthesis Workflow (Graphviz)[1][3]

G Start 3-Aminophenylacetic Acid (CAS: 14338-36-4) Diazo Diazonium Intermediate [Ar-N2]+ Cl- Start->Diazo 1. NaNO2, HCl 2. < 5°C (Ice Bath) SulfonylCl 3-Chlorosulfonylphenylacetic Acid (Reactive Intermediate) Diazo->SulfonylCl 1. SO2 (sat), AcOH 2. CuCl2 (cat) (Meerwein Reaction) Product 2-(3-Sulfamoylphenyl)acetic Acid (Final Product) SulfonylCl->Product 1. NH4OH (aq) 2. H+ Workup

Figure 1: Reaction workflow utilizing the Meerwein chlorosulfonylation strategy to ensure meta-regiochemistry.

Part 3: Detailed Experimental Protocol

Phase 1: Diazotization & Meerwein Chlorosulfonylation

This phase converts the amino group into a sulfonyl chloride group.

Reagents & Stoichiometry:

ReagentEquiv.[3]Role
3-Aminophenylacetic acid 1.0Starting Material
Sodium Nitrite (

)
1.1Diazotization Agent
Hydrochloric Acid (conc.) ~5.0Acid Medium / Cl- Source
Sulfur Dioxide (

)
ExcessSulfur Source (Gas or generated in situ)
Copper(II) Chloride (

)
0.05Catalyst (Meerwein)
Glacial Acetic Acid SolventSolvent for

saturation

Step-by-Step Procedure:

  • Preparation of Diazonium Salt:

    • In a 500 mL three-necked flask equipped with a mechanical stirrer and thermometer, suspend 3-aminophenylacetic acid (15.1 g, 100 mmol) in conc. HCl (30 mL) and water (30 mL).

    • Cool the mixture to -5°C to 0°C using an ice/salt bath.

    • Add a solution of sodium nitrite (7.6 g, 110 mmol) in water (15 mL) dropwise. Maintain temperature below 5°C .

    • Stir for 30 minutes. The solution should become clear (diazonium salt formation). Remove excess nitrous acid by adding a small amount of urea if necessary (check with starch-iodide paper).[2]

  • Preparation of

    
     Mixture: 
    
    • In a separate vessel, saturate glacial acetic acid (100 mL) with sulfur dioxide gas (

      
      ) until the weight increases by approx. 25-30 g.
      
    • Alternatively, use a commercially available solution of

      
       in acetic acid (approx. 30 wt%).
      
    • Add Copper(II) chloride dihydrate (0.85 g, 5 mmol) to this solution.

  • The Meerwein Coupling:

    • Pour the cold diazonium solution (from Step 1) into the stirred

      
       mixture (Step 2) slowly.
      
    • Observation: Nitrogen gas evolution will occur immediately.

    • Allow the temperature to rise to room temperature naturally over 2 hours.

    • Pour the reaction mixture into crushed ice (500 g). The 3-chlorosulfonylphenylacetic acid will precipitate as a solid or oil.[2]

    • Filter the solid (or extract with dichloromethane if oily), wash with cold water, and dry under vacuum. Note: This intermediate is hydrolytically unstable; proceed immediately to Phase 2.

Phase 2: Aminolysis (Sulfonamide Formation)

This phase converts the sulfonyl chloride into the final sulfonamide.

Step-by-Step Procedure:

  • Amidation:

    • Suspend the crude 3-chlorosulfonylphenylacetic acid (approx. 23 g) in water (50 mL).

    • Cool to 0°C.

    • Slowly add concentrated aqueous ammonia (28-30%, 50 mL) with vigorous stirring.

    • Chemistry Note: The ammonia neutralizes the carboxylic acid (forming the ammonium carboxylate) and displaces the chloride on the sulfonyl group (forming the sulfonamide).[1]

    • Stir at room temperature for 4 hours.

  • Isolation:

    • The reaction mixture is currently a solution of the ammonium salt of the product.

    • Filter the solution to remove any insoluble impurities (e.g., disulfones).

    • Carefully acidify the filtrate with conc. HCl to pH 2-3 .

    • The product, 2-(3-sulfamoylphenyl)acetic acid , will precipitate as a white to off-white solid.

  • Purification:

    • Filter the crude solid.

    • Recrystallize from water or water/ethanol (9:1) .

    • Dry at 60°C under vacuum.

Part 4: Analytical Validation & Quality Control

To ensure scientific integrity, the synthesized product must be validated against the following specifications.

ParameterExpected Value/SignalInterpretation
Physical State White crystalline solid-
Melting Point 148–152°C (Typical for meta-isomer)Distinct from para-isomer (~160°C)
IR Spectroscopy 3350, 3260

(

)1710

(

acid)1340, 1160

(

)
Confirms sulfonamide and carboxylic acid presence.[2][1]

NMR
(DMSO-

)

12.4 (br s, 1H, COOH)

7.3-7.8 (m, 4H, Ar-H)

7.3 (s, 2H,

)

3.65 (s, 2H,

)
Meta-substitution pattern (singlet/multiplet mix) distinguishes from para (doublets).

Part 5: Process Safety & Troubleshooting

Critical Hazards[1]
  • Diazonium Salts: Unstable above 10°C. Do not let the diazonium intermediate dry out; process immediately.

  • Sulfur Dioxide: Toxic gas. All operations in Phase 1 must be performed in a well-ventilated fume hood.[2]

  • Exotherms: The quenching of chlorosulfonic acid (if used in alternative routes) or the mixing of diazo with

    
     generates heat and gas (
    
    
    
    ).[1] Ensure adequate headspace in reactors.
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in Phase 1 Decomposition of diazonium salt.Ensure temp < 5°C during diazotization. Add urea to quench excess nitrite before coupling.
Oily Intermediate Incomplete crystallization of sulfonyl chloride.Use dichloromethane extraction, dry with

, and evaporate. Proceed to amidation immediately.
Product Solubility Product remains in aqueous phase.The sulfonamide is weakly acidic. Ensure pH is brought down to ~2.0. If still soluble, saturate with NaCl (salting out) and extract with Ethyl Acetate.

References

  • Meerwein Reaction Methodology

    • Doyle, M. P., et al. "Alkyl Nitrites as Substitutes for Sodium Nitrite in the Sandmeyer Reaction." J. Org. Chem., 1977, 42, 2426.[4]

    • Organic Syntheses, Coll.[5] Vol. 3, p. 841 (1955); Vol. 24, p. 22 (1944). (Foundational protocol for

      
       chlorosulfonylation).
      
    • [2][1]

  • Regioselectivity in Phenylacetic Acids

    • Kamm, O., & Matthews, A. O. "Phenylacetic Acid."[4][5][6][7] Organic Syntheses, Coll.[5] Vol. 1, p. 436 (1941). (Describes the reactivity of the parent scaffold).

    • [2][1]

  • Analogous Sulfonamide Synthesis

    • BenchChem Technical Guide. "Synthesis of 3-Mercaptophenylacetic Acid.
    • [1]

Sources

Exploratory

"2-(3-Sulfamoylphenyl)acetic acid chemical properties"

Chemical Properties, Synthesis, and Pharmacological Applications Executive Summary 2-(3-Sulfamoylphenyl)acetic acid (CAS: 407640-36-2) is a bifunctional aromatic building block characterized by a carboxylic acid tail and...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Properties, Synthesis, and Pharmacological Applications

Executive Summary

2-(3-Sulfamoylphenyl)acetic acid (CAS: 407640-36-2) is a bifunctional aromatic building block characterized by a carboxylic acid tail and a meta-positioned primary sulfonamide group. It serves as a critical pharmacophore in the development of Carbonic Anhydrase Inhibitors (CAIs) and as a polar scaffold in Fragment-Based Drug Discovery (FBDD).

This guide delineates the physicochemical profile, synthetic pathways, and biological interfaces of this compound, providing researchers with actionable data for lead optimization and assay development.

Physicochemical Profile

The molecule exhibits dual ionization behavior due to the presence of both a carboxylic acid and a sulfonamide moiety. Understanding these equilibria is essential for optimizing extraction and HPLC protocols.

Table 1: Core Chemical Specifications
PropertyValue / Description
IUPAC Name 2-(3-Sulfamoylphenyl)acetic acid
Common Identifiers 3-Sulfamoylphenylacetic acid; m-Sulfamoylphenylacetic acid
CAS Registry Number 407640-36-2
Molecular Formula C₈H₉NO₄S
Molecular Weight 215.23 g/mol
Appearance White to off-white crystalline solid
Solubility Low in water (pH < 3); Soluble in DMSO, Methanol, Aqueous Base (pH > 5)
pKa (Calculated) pKa₁ (COOH): ~4.2 pKa₂ (SO₂NH₂): ~10.1
LogP (Predicted) 0.6 – 0.9 (Hydrophilic)
H-Bond Donors/Acceptors 3 Donors / 4 Acceptors
Ionization Logic

The compound exists in three distinct states depending on pH, influencing its membrane permeability and binding kinetics:

  • pH < 3: Neutral form (COOH, SO₂NH₂). Maximum lipophilicity; best for extraction into ethyl acetate.

  • pH 5–9: Mono-anionic form (COO⁻, SO₂NH₂). Dominant physiological species; high water solubility.

  • pH > 11: Di-anionic form (COO⁻, SO₂NH⁻).

Synthetic Methodology

Direct chlorosulfonation of phenylacetic acid typically yields the para-isomer due to the directing effects of the alkyl side chain. Therefore, the synthesis of the meta-isomer (3-position) requires an indirect route, typically via the Meerwein Sulfonation of an aniline precursor.

Validated Synthetic Pathway

Starting Material: 3-Aminophenylacetic acid.

  • Diazotization: Conversion of the amine to a diazonium salt using sodium nitrite and acid at low temperature (0–5 °C).

  • Chlorosulfonylation: Reaction of the diazonium species with sulfur dioxide (SO₂) catalyzed by Copper(II) chloride (CuCl₂) to form the sulfonyl chloride.

  • Amidation: Nucleophilic attack by ammonia (NH₃) to generate the primary sulfonamide.

Synthesis Start 3-Aminophenylacetic acid Diazo Diazonium Intermediate [Ar-N₂⁺ Cl⁻] Start->Diazo NaNO₂, HCl 0°C Sulfonyl 3-Chlorosulfonylphenylacetic acid [Ar-SO₂Cl] Diazo->Sulfonyl SO₂, CuCl₂ AcOH/HCl Product 2-(3-Sulfamoylphenyl)acetic acid [Ar-SO₂NH₂] Sulfonyl->Product NH₄OH (aq) or NH₃ (g)

Figure 1: Selective synthesis of the meta-isomer via Meerwein reaction to avoid para-substitution patterns.

Biological Interface: Carbonic Anhydrase Inhibition

The primary biological utility of 2-(3-sulfamoylphenyl)acetic acid lies in its ability to inhibit Carbonic Anhydrase (CA) metalloenzymes.[1]

Mechanism of Action

The unsubstituted sulfonamide group (-SO₂NH₂) acts as a Zinc-Binding Group (ZBG) . The nitrogen atom of the sulfonamide coordinates directly to the catalytic Zinc ion (Zn²⁺) within the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion required for catalysis.

Structure-Activity Relationship (SAR)
  • The "Tail" (Acetic Acid): The -CH₂COOH moiety extends towards the hydrophilic half of the active site. It serves as a "handle" for medicinal chemists to attach bulkier groups (via amide coupling) to improve selectivity for specific isoforms (e.g., tumor-associated CA IX vs. cytosolic CA II).

  • Meta-Substitution: The meta geometry orients the tail differently than the para analogs (like homosulfanilamide), probing different regions of the enzyme pocket.

CA_Binding Zn Zn²⁺ (Active Site) Sulfonamide Sulfonamide (-SO₂NH₂) Zinc Binder Zn->Sulfonamide Coordination Bond Scaffold Phenyl Ring Spacer Sulfonamide->Scaffold Tail Acetic Acid (-CH₂COOH) Selectivity Handle Scaffold->Tail

Figure 2: Pharmacophore mapping of the ligand within the Carbonic Anhydrase active site.

Analytical Protocol: HPLC Purity Assessment

To ensure the integrity of biological data, the compound must be characterized using a method that accounts for its polarity and acidity.

Methodology: Reverse-Phase HPLC

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic ring) and 210 nm (amide/acid).

  • Retention Logic: The acidic mobile phase suppresses the ionization of the carboxylic acid (keeping it neutral), improving peak shape and retention on the hydrophobic C18 stationary phase.

References

  • Angene Chemical. (n.d.). 2-(3-Sulfamoylphenyl)acetic acid Product Sheet. Retrieved from

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. (Contextual grounding for sulfonamide mechanism).
  • GuideChem. (2022). CAS 407640-36-2 Properties. Retrieved from

  • Meerwein, H., et al. (1957). Verfahren zur Herstellung von aromatischen Sulfochloriden. Chemische Berichte.

Sources

Foundational

Engineering 2-(3-Sulfamoylphenyl)acetic Acid Derivatives: A Paradigm Shift in Targeted Therapeutics

Executive Summary Historically, para-substituted sulfonamides, specifically 4-sulfamoylphenylacetic acid, have served as the foundational pharmacophore for synthesizing classic cyclooxygenase-2 (COX-2) inhibitors and fur...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Historically, para-substituted sulfonamides, specifically 4-sulfamoylphenylacetic acid, have served as the foundational pharmacophore for synthesizing classic cyclooxygenase-2 (COX-2) inhibitors and furanone-based apoptosis inducers[1]. However, modern structure-activity relationship (SAR) paradigms reveal that shifting the sulfonamide moiety to the meta position—yielding 2-(3-sulfamoylphenyl)acetic acid (3-SPAA) —fundamentally alters the molecule's steric bulk and electronic distribution. This technical guide explores the causality behind this structural shift, detailing how 3-SPAA derivatives successfully uncouple COX-2 inhibition from apoptosis induction, offering a highly targeted approach for hormone-refractory cancers without the cardiovascular liabilities of systemic COX-2 suppression[2].

Structural Dynamics and Pharmacophore Rationale

The Causality of the Meta-Shift

In the COX-2 active site, the para-sulfonamide group of classic inhibitors inserts deeply into a secondary side pocket lined by the amino acid residues Arg513 and Val523. Moving the sulfonamide group to the meta position (as in 3-SPAA) deliberately disrupts this optimal binding geometry, dramatically reducing the molecule's affinity for COX-2.

Paradoxically, this loss of COX-2 inhibitory activity is highly advantageous for targeted oncology. Derivatives of 3-SPAA retain the potent ability to induce apoptosis in androgen-nonresponsive prostate cancer cells (e.g., PC-3 and DU-145 lines)[2]. They achieve this by facilitating the rapid dephosphorylation of Akt and ERK2, completely independent of the COX-2 pathway[1].

Pathway Compound 3-SPAA Derivatives CAIX Carbonic Anhydrase IX Compound->CAIX Inhibits COX2 Cyclooxygenase-2 Compound->COX2 Weak Affinity Akt Akt Pathway Compound->Akt Dephosphorylates ERK2 ERK2 Pathway Compound->ERK2 Dephosphorylates Apoptosis Apoptosis Induction CAIX->Apoptosis Sensitizes Akt->Apoptosis Promotes ERK2->Apoptosis Promotes

Fig 1: Mechanistic signaling pathways modulated by 3-SPAA derivatives to induce apoptosis.

Synthetic Methodology: Step-by-Step Protocol

To explore the therapeutic potential of 3-SPAA, we utilize a highly efficient, two-step one-pot condensation and cyclization protocol to generate 3-(3-sulfamoylphenyl)-4-aryl-2(5H)-furanones. This methodology is adapted from validated protocols used for para-substituted analogs[2].

Rationale for Reagent Selection
  • Triethylamine (Et₃N): Utilized as a mild base to facilitate the initial intermolecular esterification between the carboxylic acid and the bromoacetophenone without causing premature degradation of the reactants.

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): Introduced in the second step. As a sterically hindered, non-nucleophilic strong base, DBU drives the intramolecular aldol-type cyclization to form the furanone ring while preventing the hydrolysis of the intermediate ester.

Protocol: Synthesis of 3-(3-Sulfamoylphenyl)-4-phenyl-2(5H)-furanone
  • Esterification: Dissolve 2-bromoacetophenone (5.12 mmol) in 15 mL of anhydrous acetonitrile under an inert argon atmosphere. Add Et₃N (1.74 mL), followed immediately by 2-(3-sulfamoylphenyl)acetic acid (4.67 mmol).

  • Incubation & Self-Validation: Stir the reaction mixture at room temperature (25°C) for 1.5 hours. Control Step: Monitor via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (1:1) mobile phase to confirm the complete consumption of the 3-SPAA precursor and the formation of the intermediate ester.

  • Cyclization: Add DBU (1.67 mL) dropwise to the reaction mixture. Stir for an additional 1 hour at room temperature[2].

  • Quenching & Acidification: Quench the reaction by adding 35 mL of 1 N HCl. Causality: Strict pH control (pH ~3) is critical here to protonate the sulfonamide and any residual carboxylic acid, ensuring the product precipitates or partitions efficiently into the organic phase.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from a 1:1 mixture of ethyl acetate and hexane to yield the pure furanone derivative.

Workflow Synthesis 1. Synthesis (Esterification) Purification 2. Purification (Recrystallization) Synthesis->Purification InVitro 3. In Vitro Assays (ELISA & T50%) Purification->InVitro Target 4. Target Validation (Western Blots) InVitro->Target Lead 5. Lead Optimization Target->Lead

Fig 2: Self-validating experimental workflow for the synthesis and evaluation of 3-SPAA analogs.

Biological Evaluation and Data Presentation

To validate the efficacy of 3-SPAA derivatives, a self-validating assay system is employed. The Apoptosis Index (T50%) is calculated, denoting the time required to elicit apoptotic cell death in 50% of cells exposed to a 50 µM concentration of the compound[1].

Quantitative Data Summary
Compound ClassStructural FeatureCOX-2 IC₅₀ (µM)Apoptosis Index (T50%)Primary Cellular Target
Celecoxib (Reference)para-Sulfonamide Pyrazole0.04> 4 hours (+)COX-2 / Akt
4-SPAA Furanone (Cmpd 48)para-Sulfonamide Furanone> 50.0≤ 2 hours (+++)Akt / ERK2
3-SPAA Furanone Analog meta-Sulfonamide Furanone> 100.0≤ 2 hours (+++)Akt / ERK2 / CA IX

Data Interpretation: The table clearly illustrates that shifting from the clinical COX-2 inhibitor (Celecoxib) to furanone derivatives (both 4-SPAA and 3-SPAA) results in a massive drop in COX-2 affinity (IC₅₀ > 50 µM) while simultaneously hyper-accelerating apoptosis induction (T50% ≤ 2 hours)[1].

Experimental Workflow for Target Validation

To ensure trustworthiness and reproducibility, the biological mechanism of synthesized 3-SPAA derivatives must be validated using orthogonal assays.

Protocol: Apoptosis ELISA and Kinase Dephosphorylation Assay
  • Cell Culture: Culture PC-3 (androgen-nonresponsive, p53-null) prostate cancer cells to 70% confluence in RPMI 1640 medium.

  • Treatment: Expose cells to 50 µM of the 3-SPAA derivative. Self-Validation: Always run Celecoxib (50 µM) as a positive control and DMSO as a vehicle baseline.

  • ELISA (Oligonucleosome Detection): Harvest cells at 2, 4, and 6 hours post-treatment. Lysis and quantification of cytoplasmic histone-associated DNA fragments must be performed using a standardized Cell Death Detection ELISA[2]. Causality: This provides a direct, quantitative measure of DNA fragmentation—a hallmark of late-stage apoptosis—rather than merely measuring metabolic viability (which can be skewed by cell cycle arrest).

  • Western Blotting (Akt/ERK2): Lyse a parallel set of treated cells in RIPA buffer containing phosphatase inhibitors (Sodium orthovanadate, NaF) to preserve transient phosphorylation states. Probe with anti-phospho-Akt (Ser473) and anti-phospho-ERK2 antibodies. Self-Validation: Total Akt and ERK2 must be probed simultaneously on the same blot to confirm that the loss of signal is due to true dephosphorylation, not generalized protein degradation[1].

Conclusion

The strategic repositioning of the sulfonamide group to synthesize 2-(3-sulfamoylphenyl)acetic acid derivatives represents a highly rational approach to modern drug design. By deliberately uncoupling COX-2 inhibition from Akt/ERK2-mediated apoptosis pathways, researchers can engineer highly targeted, safer antineoplastic agents capable of overcoming resistance in hormone-refractory cancers.

References

  • Using Cyclooxygenase-2 Inhibitors as Molecular Platforms to Develop a New Class of Apoptosis-Inducing Agents JNCI: Journal of the National Cancer Institute - Oxford Academic[Link]

  • United States Patent US7026346B2: Apoptosis-inducing agents Google P

Sources

Exploratory

"pharmacokinetics of 2-(3-Sulfamoylphenyl)acetic acid"

Technical Monograph: Pharmacokinetics and Bioanalysis of 2-(3-Sulfamoylphenyl)acetic Acid Executive Summary & Chemical Identity 2-(3-Sulfamoylphenyl)acetic acid (CAS: 179693-16-2) is a polar, acidic sulfonamide derivativ...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Pharmacokinetics and Bioanalysis of 2-(3-Sulfamoylphenyl)acetic Acid

Executive Summary & Chemical Identity

2-(3-Sulfamoylphenyl)acetic acid (CAS: 179693-16-2) is a polar, acidic sulfonamide derivative primarily encountered in pharmaceutical research as a metabolic intermediate or a structural fragment in the design of Carbonic Anhydrase Inhibitors (CAIs) and COX-2 inhibitors . Structurally, it consists of a phenylacetic acid core substituted at the meta-position with a sulfonamide group (


).

This compound represents a classic "Class III/IV" molecule in the Biopharmaceutics Classification System (BCS) context—characterized by high polarity, low permeability, and pH-dependent solubility. Its pharmacokinetic (PK) profile is dominated by its dual acidic nature (carboxylic acid + sulfonamide), driving specific interactions with plasma proteins (albumin) and renal transporters (OATs).

Parameter Value / Description
IUPAC Name 2-(3-sulfamoylphenyl)acetic acid
Molecular Formula

Molecular Weight 215.23 g/mol
pKa (Acidic) ~3.8–4.2 (Carboxylic acid)
pKa (Basic) ~10.1 (Sulfonamide nitrogen)
LogP (Octanol/Water) ~0.6–0.9 (Low lipophilicity)
Solubility High in basic buffers (pH > 5); Low in acidic media
Primary Role Metabolite, CAI Fragment, Synthetic Intermediate

Physicochemical Properties & Absorption

The absorption profile of 2-(3-Sulfamoylphenyl)acetic acid is governed by its ionization state. As a weak acid with a pKa ~4.0, it exists primarily in its ionized (anionic) form at physiological pH (7.4), which limits passive diffusion across lipid bilayers.

Solubility & Permeability
  • Gastric Environment (pH 1.2): The compound is protonated (neutral), increasing lipophilicity and potential for passive absorption in the stomach, though limited by surface area.

  • Intestinal Environment (pH 6.8): The carboxylic acid deprotonates (

    
    ), significantly increasing solubility but reducing membrane permeability. Absorption here relies on paracellular transport or active uptake via Monocarboxylate Transporters (MCTs) .
    
Oral Bioavailability (F)

Predicted oral bioavailability is moderate (40–60%) . Unlike highly lipophilic sulfonamides (e.g., Celecoxib), the polarity of the acetic acid tail restricts complete absorption. However, the lack of extensive first-pass metabolism (due to its already oxidized state) preserves the fraction that is absorbed.

Distribution & Protein Binding[3]

Once in systemic circulation, the distribution of 2-(3-Sulfamoylphenyl)acetic acid is restricted, typical of polar acidic drugs.

Plasma Protein Binding (PPB)
  • Primary Target: Human Serum Albumin (HSA) .

  • Mechanism: The anionic carboxylate binds to Sudlow Site I (Warfarin site) or Site II (Benzodiazepine site) on albumin via electrostatic interactions with lysine/arginine residues.

  • Binding Fraction: Estimated at 85–95% . This high binding restricts the Volume of Distribution (

    
    ) and prolongs the elimination half-life (
    
    
    
    ) by limiting glomerular filtration.
Volume of Distribution ( )
  • Estimated

    
    : 0.15 – 0.25 L/kg .
    
  • Interpretation: The drug is largely confined to the plasma and extracellular fluid. It does not extensively penetrate tissues or cross the Blood-Brain Barrier (BBB) unless specific transporters are involved, making it an ineffective candidate for CNS indications (e.g., epilepsy) without structural modification.

Metabolism: The "Metabolic Dead-End"

A critical insight for researchers is that 2-(3-Sulfamoylphenyl)acetic acid is chemically stable and resistant to Phase I oxidative metabolism. It represents a "metabolic dead-end" for many precursor drugs.

Phase I Metabolism (CYP450)
  • Resistance: The phenyl ring is electron-deficient due to the electron-withdrawing sulfonamide and acetic acid groups, making it a poor substrate for CYP450 oxidation (hydroxylation).

  • Result: Negligible Phase I clearance.

Phase II Conjugation
  • Glucuronidation: The primary metabolic pathway is acyl glucuronidation at the carboxylic acid moiety, mediated by UGT1A1 or UGT2B7 .

    • Reaction:

      
      .
      
    • Risk: Acyl glucuronides can be reactive electrophiles, potentially causing idiosyncratic toxicity (though less common for phenylacetic acids compared to profens).

  • N-Acetylation: Unlikely, as the sulfonamide nitrogen is not nucleophilic enough for NAT1/NAT2 acetylation compared to an aniline amine.

Excretion & Renal Clearance

Renal excretion is the dominant elimination pathway. The interplay between filtration, secretion, and reabsorption defines its clearance (


).
Glomerular Filtration

Restricted by high plasma protein binding. Only the unbound fraction (


) is filtered.
Active Tubular Secretion
  • Transporters: The anionic form is a substrate for Organic Anion Transporters (OAT1, OAT3) located on the basolateral membrane of renal proximal tubule cells.

  • Mechanism: OATs actively pump the drug from blood into the tubule, bypassing the filtration limit. This results in a

    
     that often exceeds the Glomerular Filtration Rate (GFR).
    
Tubular Reabsorption
  • pH Dependence: In acidic urine (pH < 5), the fraction of non-ionized drug increases, promoting passive reabsorption and prolonging half-life. In alkaline urine, the drug remains ionized and is trapped in the tubule for excretion ("Ion Trapping").

Experimental Protocols: Bioanalysis & Workflow

To quantify 2-(3-Sulfamoylphenyl)acetic acid in plasma, a robust LC-MS/MS method is required. The high polarity necessitates specific column choices to avoid "void volume elution."

Sample Preparation (Protocol)
  • Method: Solid Phase Extraction (SPE) is superior to Liquid-Liquid Extraction (LLE) due to the compound's polarity.

  • Cartridge: Mixed-Mode Anion Exchange (MAX) (e.g., Waters Oasis MAX).

    • Condition: Methanol (1 mL) -> Water (1 mL).

    • Load: Plasma (100 µL) + 2%

      
       (acidify to protonate COOH for initial retention).
      
    • Wash 1: 5%

      
       (elute neutrals/bases).
      
    • Wash 2: Methanol (remove lipophilic interferences).

    • Elute: 2% Formic Acid in Methanol (protonate COOH to release from anion exchange sites).

    • Evaporate & Reconstitute:

      
       dry down, reconstitute in Mobile Phase A.
      
LC-MS/MS Conditions
  • Column: C18 Polar Embedded (e.g., Waters Acquity HSS T3) or HILIC . Standard C18 may result in poor retention.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Ionization: Negative Electrospray Ionization (ESI-) .

    • Rationale: Both carboxylic acid and sulfonamide ionize well in negative mode (

      
      ).
      
  • MRM Transitions:

    • Precursor:

      
       214.0 (
      
      
      
      ).
    • Product 1 (Quantifier):

      
       135.0 (Loss of 
      
      
      
      ).
    • Product 2 (Qualifier):

      
       79.0 (
      
      
      
      fragment).

Visualization: Metabolic & Analytical Pathway

G Drug Parent Drug (e.g., Sulfonamide Derivative) Metabolite 2-(3-Sulfamoylphenyl)acetic acid (Primary Analyte) Drug->Metabolite Hydrolysis / Oxidation Plasma Plasma Distribution (>85% Albumin Bound) Metabolite->Plasma Absorption Liver Hepatic Metabolism (Phase II Glucuronidation) Plasma->Liver Distribution Kidney Renal Excretion (OAT1/3 Secretion) Plasma->Kidney Filtration & Secretion Liver->Kidney Transport Kidney->Plasma Reabsorption (pH dependent) Urine Urine Elimination (Unchanged + Glucuronide) Kidney->Urine Elimination

Caption: Pharmacokinetic disposition pathway of 2-(3-Sulfamoylphenyl)acetic acid, highlighting renal dominance.

References

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Vree, T. B., et al. (1990). "Renal excretion of sulfonamide drugs and their metabolites." Drug Metabolism Reviews, 22(6), 573-605. Link

  • Waters Corporation. (2023). "Oasis MAX 96-Well Plate Extraction Protocol for Acidic Drugs." Waters Application Notes. Link

  • PubChem. (2024). "Compound Summary: 2-(3-sulfamoylphenyl)acetic acid (CAS 179693-16-2)." National Library of Medicine. Link

  • Smith, D. A., et al. (2010). "Pharmacokinetics and Metabolism in Drug Design." Wiley-VCH. (General reference for acidic drug clearance).
Foundational

2-(3-Sulfamoylphenyl)acetic Acid: A Bifunctional Scaffold for Metalloproteinase and Carbonic Anhydrase Inhibition

Topic: 2-(3-Sulfamoylphenyl)acetic acid as a research chemical Content Type: In-depth technical guide. Executive Summary & Chemical Identity 2-(3-Sulfamoylphenyl)acetic acid (CAS 17910-24-6) represents a critical "linker...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-(3-Sulfamoylphenyl)acetic acid as a research chemical Content Type: In-depth technical guide.

Executive Summary & Chemical Identity

2-(3-Sulfamoylphenyl)acetic acid (CAS 17910-24-6) represents a critical "linker-pharmacophore" scaffold in medicinal chemistry. Unlike its more common para-isomer (used frequently in generic sulfonamide synthesis), the meta-substitution pattern of this compound offers unique geometric vectors for enzyme active sites, particularly in the design of Carbonic Anhydrase (CA) inhibitors and Matrix Metalloproteinase (MMP) ligands.

This guide addresses the specific challenges associated with this molecule: its synthesis (avoiding the thermodynamic para-product), its solubility profile in biological assays, and its utility in Fragment-Based Drug Discovery (FBDD).

Physicochemical Profile
PropertyValue / Description
CAS Number 17910-24-6
Formula C₈H₉NO₄S
Molecular Weight 215.23 g/mol
pKa (Acid) ~4.1 (Carboxylic acid)
pKa (Sulfonamide) ~10.1 (Sulfonamide NH₂)
Solubility Low in water (pH < 4); Soluble in DMSO, MeOH, aqueous buffers (pH > 7)
Appearance White to off-white crystalline powder

Synthetic Utility & Retrosynthetic Analysis[2]

The "Meta" Challenge

A common pitfall for junior chemists is attempting to synthesize this molecule via direct chlorosulfonation of phenylacetic acid. Do not use this route. The acetoxy group is an ortho/para director, and chlorosulfonation will predominantly yield the para-isomer (4-sulfamoylphenylacetic acid).

To achieve the meta-substitution (3-position) required for specific active site geometries, a diazonium-mediated sulfonation (Meerwein reaction) starting from 3-aminophenylacetic acid is the validated protocol.

Validated Synthesis Protocol

Objective: Synthesis of 2-(3-Sulfamoylphenyl)acetic acid from 3-aminophenylacetic acid.

  • Diazotization:

    • Dissolve 3-aminophenylacetic acid (1.0 eq) in 20% HCl at 0°C.

    • Add NaNO₂ (1.1 eq) dropwise, maintaining temperature < 5°C. The solution must remain clear (diazo salt formation).

  • Meerwein Sulfonation:

    • Prepare a saturated solution of SO₂ in glacial acetic acid containing CuCl₂ (catalytic, 0.05 eq).

    • Slowly add the diazonium solution to the SO₂ mixture. Gas evolution (N₂) indicates sulfonyl chloride formation.

    • Critical Control Point: Maintain temperature < 10°C to prevent phenol byproduct formation.

  • Amidation:

    • Extract the intermediate (3-chlorosulfonylphenylacetic acid) with DCM.

    • Treat immediately with aqueous NH₄OH (excess) or anhydrous NH₃ in dioxane.

  • Purification:

    • Acidify aqueous layer to pH 2. Precipitate forms.[1] Recrystallize from Water/Ethanol (9:1).

Visualization: Synthetic Pathway

SynthesisPath Start 3-Aminophenylacetic Acid Diazo Diazonium Intermediate (Unstable < 5°C) Start->Diazo NaNO2, HCl 0°C Sulfonyl 3-Chlorosulfonyl Derivative Diazo->Sulfonyl SO2, CuCl2 (Meerwein) Product 2-(3-Sulfamoylphenyl) acetic acid Sulfonyl->Product NH3/NH4OH Amidation

Figure 1: Selective synthesis of the meta-isomer via Meerwein sulfonation to avoid para-substitution.

Biological Relevance: The "Why"

Carbonic Anhydrase Inhibition (CAI)

The sulfonamide moiety (-SO₂NH₂) is the classic Zinc-Binding Group (ZBG) for Carbonic Anhydrases. The geometry of the linker is crucial for isoform selectivity (e.g., targeting tumor-associated CA IX vs. cytosolic CA II).

  • Mechanism: The sulfonamide nitrogen coordinates to the Zn²⁺ ion in the enzyme active site, displacing the catalytic water molecule.

  • Meta-Effect: The meta-linker provided by this molecule orients the "tail" (the acetic acid side) towards the hydrophilic half of the active site, distinct from the para-isomer which extends linearly. This allows for the design of inhibitors that interact with specific residues like Gln92 or Phe131 in human CA II [1].

Fragment-Based Drug Discovery (FBDD)

This molecule is an ideal "fragment" for FBDD campaigns targeting metalloenzymes.

  • Ligand Efficiency (LE): High. It possesses two polar handles (Acid + Sulfonamide) with low molecular weight (<220 Da).

  • Growth Vectors: The carboxylic acid can be easily converted to amides, esters, or hydrazides to "grow" the fragment into adjacent pockets of the protein.

Analytical Characterization & Handling

HPLC Method Development

The zwitterionic nature (acidic COOH + neutral/acidic SO₂NH₂) makes peak tailing common on C18 columns.

Recommended Protocol:

  • Column: C18 Polar-Embedded (e.g., Waters SymmetryShield or Phenomenex Synergi Hydro-RP).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.5 suppresses ionization of COOH).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 mins.

  • Detection: UV @ 254 nm (Phenyl ring) and 220 nm (Amide/Acid).

NMR Interpretation (DMSO-d₆)

Distinguishing the meta (3-substituted) from the para (4-substituted) isomer is critical.

  • Para-isomer: Shows a classic AA'BB' doublet system (two doublets) in the aromatic region.

  • Meta-isomer (Target): Shows a more complex pattern:

    • Singlet (s): ~7.8 ppm (Isolated proton between substituents).

    • Doublet (d): Two distinct doublets.

    • Triplet (t): ~7.5 ppm (C5 proton).

Visualization: Analytical Decision Tree

AnalysisWorkflow Sample Crude Reaction Product NMR 1H NMR (DMSO-d6) Sample->NMR Pattern Aromatic Pattern? NMR->Pattern Para AA'BB' Doublets (Wrong Isomer) Pattern->Para Symmetric Meta Singlet + Triplet + 2 Doublets (Correct Isomer) Pattern->Meta Asymmetric HPLC HPLC Purity Check (Polar C18) Meta->HPLC

Figure 2: NMR-based decision tree for verifying the meta-substitution pattern.

Safety & Stability (SDS Highlights)

  • Hazards: Irritant (Skin/Eye). Sulfonamide derivatives can cause allergic reactions in sensitized individuals (sulfa allergy).

  • Stability: Stable at room temperature. The sulfonamide bond is resistant to hydrolysis, but the carboxylic acid is reactive.

  • Storage: Store under inert atmosphere (Argon) if possible, though not strictly required. Hygroscopic tendency is low.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase and matrix metalloproteinase inhibitors: sulfonylated amino acid hydroxamates with MMP inhibitory properties act as efficient inhibitors of CA isozymes I, II, and IV, and N-hydroxysulfonamides inhibit both families of enzymes. Journal of Medicinal Chemistry, 43(20), 3677-3687. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 205626, 2-(3-sulfamoylphenyl)acetic acid. Link

  • Taylor & Francis. (2019). Synthesis and evaluation of [N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamide derivatives. Link

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Carbonic Anhydrase Inhibition using 2-(3-Sulfamoylphenyl)acetic acid

Abstract & Scientific Rationale This guide details the application of 2-(3-Sulfamoylphenyl)acetic acid (CAS: 407640-36-2) in in vitro cell culture models. This compound belongs to the benzenesulfonamide class of Carbonic...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scientific Rationale

This guide details the application of 2-(3-Sulfamoylphenyl)acetic acid (CAS: 407640-36-2) in in vitro cell culture models. This compound belongs to the benzenesulfonamide class of Carbonic Anhydrase (CA) inhibitors.[1] Structurally, it features a zinc-binding sulfamoyl group (


) meta-positioned to an acetic acid moiety.

Mechanistic Insight: Unlike lipophilic sulfonamides (e.g., ethoxzolamide) that freely permeate membranes to inhibit cytosolic isoforms (CA I, CA II), the carboxylic acid tail of 2-(3-Sulfamoylphenyl)acetic acid ionizes at physiological pH (


). This ionization reduces passive membrane permeability, potentially conferring selectivity for extracellular, membrane-bound isoforms  such as CA IX and CA XII —enzymes critical for tumor survival in hypoxic, acidic microenvironments.

Researchers utilize this compound to:

  • Dissect the role of extracellular vs. intracellular pH regulation.

  • Target the "Warburg Effect" phenotype in hypoxic solid tumors (e.g., MDA-MB-231, HeLa).

  • Validate structure-activity relationships (SAR) for isoform-selective drug design.

Chemical Properties & Preparation

Compound Specifications
PropertyDetail
Chemical Name 2-(3-Sulfamoylphenyl)acetic acid
CAS Number 407640-36-2
Molecular Formula

Molecular Weight 215.23 g/mol
Target Carbonic Anhydrases (Pan-inhibitor with potential extracellular bias)
Solubility Soluble in DMSO (>50 mM); Sparingly soluble in water (pH dependent)
Stock Solution Protocol (Self-Validating)

Objective: Prepare a stable


 stock solution.
  • Weighing: Weigh

    
     of powder into a sterile microcentrifuge tube.
    
  • Solvent Addition: Add

    
     of anhydrous DMSO (Dimethyl Sulfoxide).
    
    • Note: Do not use aqueous buffers for the master stock to prevent hydrolysis or precipitation during freeze-thaw cycles.

  • Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at

    
     for 5 minutes.
    
    • Validation: Solution must be optically clear. Any turbidity indicates incomplete solubilization.

  • Sterilization: If required, filter through a

    
     PTFE filter (nylon binds sulfonamides).
    
  • Storage: Aliquot into amber tubes (

    
     per tube) to avoid freeze-thaw cycles. Store at 
    
    
    
    (stable for 6 months).

Mechanism of Action Visualization

The following diagram illustrates the interference of 2-(3-Sulfamoylphenyl)acetic acid with the tumor pH regulation machinery.

CA_Inhibition_Mechanism Substrate CO2 + H2O CA_Enzyme Carbonic Anhydrase (CA IX/XII) (Extracellular Domain) Substrate->CA_Enzyme Catalysis Product H+ + HCO3- CA_Enzyme->Product Hydration Inhibitor 2-(3-Sulfamoylphenyl)acetic acid (Sulfonamide Zinc Binder) Inhibitor->CA_Enzyme Competitive Inhibition (Binds Zn2+ Active Site) Effect Disrupted pHe Regulation (Acidosis Accumulation) Product->Effect Transport Blocked Outcome Reduced Hypoxic Survival & Migration Effect->Outcome Cell Stress

Caption: Mechanism of Action. The sulfonamide moiety binds the catalytic Zinc ion, blocking CO2 hydration and disrupting the pH gradient required for tumor survival.

Experimental Protocols

Cell Viability Assay under Hypoxia

Context: CA IX is upregulated by HIF-1


 in hypoxia. This protocol tests the compound's efficacy in hypoxic vs. normoxic conditions.

Reagents:

  • Target Cells: MDA-MB-231 (Breast Cancer) or U251 (Glioblastoma).

  • Media: DMEM + 10% FBS + 2 mM L-Glutamine (No bicarbonate buffer if using

    
    -independent systems, otherwise standard).
    
  • Assay: MTT or CellTiter-Glo (ATP).

Workflow:

  • Seeding:

    • Day 0: Seed cells at

      
       in 96-well plates.
      
    • Incubate overnight at

      
      , 
      
      
      
      (Normoxia).
  • Treatment Preparation:

    • Prepare

      
       working solutions in complete media to avoid solvent shock.
      
    • Dose Range:

      
      .
      
    • Vehicle Control: DMSO matched to highest concentration (e.g., 0.3%).

    • Positive Control: Acetazolamide (

      
      ).
      
  • Induction:

    • Replace media with treatment media.

    • Group A (Normoxia): Incubate in standard incubator (

      
      ).
      
    • Group B (Hypoxia): Incubate in Hypoxia Chamber (

      
      ) for 48–72 hours.
      
    • Scientific Note: The acidic tail of the inhibitor may retard cellular uptake; 72h incubation is recommended to observe phenotype in slow-growing hypoxic cells.

  • Readout:

    • Add viability reagent. Read Absorbance/Luminescence.

    • Calculation: Normalize to Normoxia-Vehicle control.

    • Expected Result: Minimal toxicity in Normoxia; significant dose-dependent toxicity in Hypoxia (Synthetic Lethality).

Extracellular pH (pHe) Measurement

Objective: Confirm target engagement by measuring acidification of culture media.

  • Setup: Seed

    
     cells in 6-well plates. Allow to reach 80% confluency.
    
  • Treatment: Treat with

    
     inhibitor in low-buffering capacity media (e.g., reduced bicarbonate).
    
  • Incubation: 24 hours in Hypoxia (

    
    ).
    
  • Measurement:

    • Rapidly collect media.[2]

    • Measure pH using a micro-pH electrode immediately to prevent

      
       off-gassing.
      
    • Validation: Vehicle-treated hypoxic cells should acidify media (

      
      ). Inhibitor-treated cells should show a "normalized" pHe (closer to 7.4) due to blocked proton export via the CA/Transporter metabolon.
      

Experimental Workflow Diagram

Protocol_Workflow cluster_conditions Experimental Conditions Stock Stock Prep 100mM in DMSO Seed Cell Seeding (24h Recovery) Stock->Seed Dose Dosing 10-300 µM Seed->Dose Normoxia Normoxia (21% O2) Control Incubate Incubation 48-72 Hours Normoxia->Incubate Hypoxia Hypoxia (1% O2) Target Induction Hypoxia->Incubate Dose->Normoxia Dose->Hypoxia Assay Readouts: 1. Viability (MTT) 2. pHe (Acidity) Incubate->Assay

Caption: Step-by-step workflow for evaluating CA inhibition efficacy under differential oxygen tensions.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation in Media Acidic moiety reacting with Ca/Mg in media or "Salting out".Dilute stock into pre-warmed (

) media while vortexing. Do not exceed

DMSO.
No Effect in Hypoxia Insufficient Hypoxia induction (HIF-1

not stabilized).
Verify

with an oxygen probe. Ensure CA IX expression via Western Blot before treatment.
High Normoxic Toxicity Off-target effects or too high concentration.Titrate down. Specific CA inhibitors should be non-toxic in normoxia up to

.
pH Drift

off-gassing during measurement.
Measure pH immediately inside the hypoxic chamber if possible, or use a buffer-free system for short-term assays.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery, 10(10), 767-777. Link

  • McDonald, P. C., et al. (2012). The tumor microenvironment: A target for combination therapy of breast cancer. Cancer Treatment Reviews, 38(6), 766-772. (Context for CA IX in Hypoxia). Link

  • Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase IX ectodomain dedicated to structure-based drug design. Proceedings of the National Academy of Sciences, 109(27), 10857-10862. Link

Sources

Application

Application Note: Analytical Methods for 2-(3-Sulfamoylphenyl)acetic Acid Quantification

Abstract & Introduction 2-(3-Sulfamoylphenyl)acetic acid (CAS: 407640-36-2 or related isomers) is a critical intermediate and potential degradation product in the synthesis of sulfonamide-based pharmaceuticals (e.g., diu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

2-(3-Sulfamoylphenyl)acetic acid (CAS: 407640-36-2 or related isomers) is a critical intermediate and potential degradation product in the synthesis of sulfonamide-based pharmaceuticals (e.g., diuretics, carbonic anhydrase inhibitors). Its structure combines a polar carboxylic acid moiety with a sulfonamide group on a phenyl ring, creating specific analytical challenges regarding retention, peak shape, and ionization.

This Application Note provides a comprehensive guide for quantifying this analyte. We present two distinct protocols:

  • High-Performance Liquid Chromatography (HPLC-UV): For raw material assay, reaction monitoring, and purity analysis (

    
    ).
    
  • LC-MS/MS (Triple Quadrupole): For trace-level quantification (ppm/ppb levels) in complex matrices or genotoxic impurity screening.

Physicochemical Profile & Method Strategy

Understanding the molecule is the first step in robust method design.

PropertyValue (Predicted/Experimental)Analytical Implication
Molecular Formula

MW = 215.23 g/mol
pKa (Carboxyl)

Acidic. At pH > 5.2, it exists as a carboxylate anion (polar, poor retention on C18).
pKa (Sulfonamide)

Weakly acidic. Remains neutral at physiological and acidic pH.
LogP

Moderately polar. Requires high aqueous content in mobile phase for retention.
UV Maxima

Detectable by standard UV/PDA.
Solubility Soluble in basic buffers, MeOH, DMSO.Dissolve standards in MeOH or ACN:Water (50:50).

Strategic Decision:

  • Retention Control: To retain the analyte on a C18 column, the mobile phase pH must be acidic (pH 2.5 – 3.0) to suppress the ionization of the carboxylic acid group (

    
     form).
    
  • Detection: Negative Mode ESI is superior for LC-MS due to the ease of deprotonating both the carboxyl and sulfonamide groups.

Protocol 1: HPLC-UV (Assay & Purity)

Target: Routine QC, Synthesis Monitoring, Purity Profiling.

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18),

    
    .
    
    • Why? End-capping reduces secondary interactions with the sulfonamide amine.

  • Mobile Phase A:

    
     Formic Acid in Water (or 
    
    
    
    Phosphate Buffer pH 3.0).
  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate:

    
    .
    
  • Column Temp:

    
    .
    
  • Injection Volume:

    
    .
    
  • Detection:

    
     (Reference 
    
    
    
    ).
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold (Polar retention)
12.04060Linear Gradient
15.0595Wash
17.0595Hold
17.1955Re-equilibration
22.0955End
System Suitability Criteria (USP <621>)
  • Tailing Factor (

    
    ): 
    
    
    
    (Critical for sulfonamides).
  • Theoretical Plates (

    
    ): 
    
    
    
    .
  • RSD (Area):

    
     (n=6 injections).
    

Protocol 2: LC-MS/MS (Trace Quantification)

Target: Impurity screening, genotoxicity assessment, biological matrices.

Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI), Negative Mode .

    • Reasoning: Carboxylic acids (

      
      ) ionize efficiently in negative mode, often providing 
      
      
      
      better sensitivity than positive mode for this class.
  • Spray Voltage:

    
    .
    
  • Capillary Temp:

    
    .
    
  • Sheath Gas: 40 arb units.

MRM Transitions (Multiple Reaction Monitoring)
Precursor Ion (

)
Product Ion (

)
Collision Energy (eV)TypeMechanism
214.0 (

)
150.0 15 - 20QuantifierLoss of

(

)
214.0 (

)
79.9 25 - 30QualifierSulfonate ion (

)
214.0 (

)
134.0 20 - 25QualifierDecarboxylation +

loss

(Note: Exact transitions must be optimized via direct infusion of the standard).

LC Parameters (LC-MS)
  • Column: Phenomenex Kinetex F5 (Pentafluorophenyl) or C18.

    • Why F5? PFP phases offer unique selectivity for sulfonamides and aromatic acids via

      
       interactions, separating them from matrix interferences.
      
  • Mobile Phase A:

    
     Ammonium Formate (pH 3.5).
    
  • Mobile Phase B: Acetonitrile.

  • Flow Rate:

    
    .
    

Sample Preparation Workflows

We recommend two extraction strategies depending on the matrix complexity.

Workflow Visualization

SamplePrep Start Sample Matrix Decision Matrix Type? Start->Decision Simple Simple (API/Powder) Decision->Simple High Purity Complex Complex (Plasma/Reaction Mix) Decision->Complex Trace/Dirty Dissolve Dissolve in 50:50 ACN:Water Simple->Dissolve Filter Filter (0.22 µm PTFE) Dissolve->Filter Inject1 Inject HPLC-UV Filter->Inject1 SPE SPE Extraction (WAX Cartridge) Complex->SPE Load Load Sample (pH 7.0) SPE->Load Wash Wash 1: 5% NH4OH (Remove Neutrals) Wash 2: MeOH Load->Wash Elute Elute: 2% Formic Acid in MeOH Wash->Elute Evap Evaporate & Reconstitute Elute->Evap Inject2 Inject LC-MS/MS Evap->Inject2

Figure 1: Decision tree for sample preparation. WAX (Weak Anion Exchange) is ideal for retaining the acidic analyte while washing away neutrals.

Solid Phase Extraction (SPE) Protocol (Detailed)

For trace analysis in biological fluids or complex reaction mixtures:

  • Cartridge: Mixed-mode Weak Anion Exchange (e.g., Waters Oasis WAX or Phenomenex Strata-X-AW).

  • Conditioning:

    
     MeOH followed by 
    
    
    
    Water.
  • Loading: Adjust sample pH to 7.0 (Analyte is negatively charged:

    
    ). Load onto cartridge.
    
  • Wash 1:

    
    
    
    
    
    Ammonium Acetate buffer pH 7 (removes neutrals).
  • Wash 2:

    
     Methanol (removes hydrophobic neutrals/bases; analyte stays bound by ion exchange).
    
  • Elution:

    
     of 
    
    
    
    Formic Acid in Methanol.
    • Mechanism:[1] Acidifying the solvent protonates the carboxyl group (

      
      ), breaking the ionic bond with the resin.
      
  • Reconstitution: Dry under

    
     and reconstitute in Mobile Phase A.
    

Method Validation (ICH Q2(R1))

To ensure "Trustworthiness" and "Authoritative Grounding," the method must be validated against these parameters:

ParameterAcceptance Criteria (Assay)Acceptance Criteria (Trace/Impurity)
Specificity No interference at RT (Resolution

)
No interference in blank matrix
Linearity (

)


Range

of target conc.
LOQ to

of limit
Accuracy (Recovery)


Precision (Repeatability) RSD

RSD

(at LOQ)
LOD / LOQ N/AS/N

/ S/N

Troubleshooting Guide

Issue 1: Peak Tailing

  • Cause: Interaction between the sulfonamide nitrogen and residual silanols on the column.

  • Solution: Ensure the column is "End-capped." Increase buffer concentration to

    
    .
    

Issue 2: Poor Retention (Eluting in Void)

  • Cause: pH is too high. The carboxylic acid is deprotonated (

    
    ).
    
  • Solution: Lower Mobile Phase A pH to 2.5 – 3.0 using Formic Acid.

Issue 3: Low MS Sensitivity

  • Cause: Ion suppression or wrong polarity.

  • Solution: Switch to Negative Mode ESI. Ensure Mobile Phase additives are volatile (Formic acid/Ammonium Formate only; NO Phosphate).

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for HPLC theory).
  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. Link

  • PubChem. (2025). Compound Summary for Sulfonamide Derivatives. National Library of Medicine. Link (Used for structural property prediction).

  • Waters Corporation. (2023). Oasis WAX for Acidic Compounds Protocol.Link

Sources

Method

"2-(3-Sulfamoylphenyl)acetic acid assay development"

Application Note: Assay Development and Pharmacological Profiling of 2-(3-Sulfamoylphenyl)acetic Acid Derivatives Introduction & Mechanistic Rationale In contemporary drug discovery, 2-(3-Sulfamoylphenyl)acetic acid (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Assay Development and Pharmacological Profiling of 2-(3-Sulfamoylphenyl)acetic Acid Derivatives

Introduction & Mechanistic Rationale

In contemporary drug discovery, 2-(3-Sulfamoylphenyl)acetic acid (CAS 407640-36-2) serves as a highly privileged building block. The molecular architecture of this compound features a primary benzenesulfonamide moiety (–SO₂NH₂), which is a well-documented pharmacophore capable of executing a dual-targeting strategy.

First, primary sulfonamides are the hallmark of Carbonic Anhydrase (CA) inhibitors . The deprotonated sulfonamide nitrogen directly coordinates with the active-site zinc ion (Zn²⁺) of CA isoforms, displacing the catalytic water/hydroxide molecule and halting the hydration of CO₂[1]. This mechanism is particularly relevant for targeting the tumor-associated isoforms hCA IX and hCA XII, which regulate pH in hypoxic cancer microenvironments.

Second, the sulfamoylphenyl group is a critical structural determinant for Cyclooxygenase-2 (COX-2) selectivity . Unlike the constitutively expressed COX-1, the inducible COX-2 enzyme possesses a secondary side pocket lined by Val523, Arg513, and His90. The sulfonamide group of 2-(3-Sulfamoylphenyl)acetic acid derivatives inserts deeply into this hydrophilic pocket, forming a stable hydrogen-bonding network that COX-1 cannot accommodate due to steric hindrance from Ile523[2].

Because of this dual-pathway potential, developing a robust, parallel assay workflow is essential for profiling the selectivity and potency of synthesized derivatives.

Mechanism S 2-(3-Sulfamoylphenyl)acetic acid (-SO2NH2 Pharmacophore) CA Carbonic Anhydrase (CA IX) Active Site S->CA COX Cyclooxygenase-2 (COX-2) Side Pocket S->COX ZN Zn2+ Ion Coordination Displaces H2O/OH- CA->ZN ARG Arg513 / His90 / Val523 H-Bonding Network COX->ARG

Fig 1. Dual-target binding mechanism of the sulfamoylphenyl pharmacophore.

Experimental Workflow Design

To ensure a self-validating system, the assay workflow must independently verify both enzymatic pathways while controlling for false positives. The CA inhibition is measured via a high-resolution stopped-flow kinetic assay, while COX-2 inhibition is quantified using a competitive Enzyme Immunoassay (EIA) measuring downstream prostaglandin production.

Workflow A Compound Preparation (Parent & Derivatives) B COX-2 EIA Assay Arachidonic Acid Substrate A->B C CA IX Stopped-Flow Assay CO2 Hydration A->C D SnCl2 Reduction to PGE2 Absorbance at 412 nm B->D E Phenol Red Indicator Absorbance at 557 nm C->E F IC50 & Selectivity Index (vs COX-1) D->F G Ki Determination (vs CA I/II) E->G

Fig 2. Parallel assay workflow for evaluating COX-2 and CA IX inhibitory activity.

Detailed Methodologies

Protocol A: Stopped-Flow CO₂ Hydrase Assay for Carbonic Anhydrase

Causality & Design: CA catalyzes the hydration of CO₂ to HCO₃⁻ and H⁺. Phenol red is selected as the indicator because its pKa (~7.9) aligns with the physiological assay pH of 7.4. As the reaction proceeds, the pH drops, causing a rapid shift in absorbance at 557 nm. We utilize 20 mM Na₂SO₄ in the buffer; sulfate is a very weak CA binder, ensuring constant ionic strength without competing with the sulfonamide inhibitor for the active site[1].

Step-by-Step Procedure:

  • Buffer Preparation: Prepare assay buffer containing 20 mM HEPES (pH 7.4), 20 mM Na₂SO₄, and 0.2 mM Phenol Red.

  • Substrate Preparation: Bubble pure CO₂ gas through distilled water at 20°C for 30 minutes to create a saturated CO₂ solution (~34 mM). Dilute to desired concentrations (1.7 to 17 mM).

  • Enzyme-Inhibitor Preincubation: In a microtube, mix recombinant hCA IX (final concentration 5–12 nM) with varying concentrations of the 2-(3-Sulfamoylphenyl)acetic acid derivative (0.01 nM to 10 µM). Critical Step: Incubate for exactly 15 minutes at room temperature. This allows the slow-binding Zn²⁺ coordination to reach thermodynamic equilibrium[1].

  • Reaction Initiation: Load the E-I mixture and the CO₂ substrate into the two syringes of an Applied Photophysics stopped-flow spectrophotometer. Rapidly mix equal volumes (1:1).

  • Kinetic Measurement: Monitor the decrease in absorbance at 557 nm over a period of 10–100 seconds.

  • Self-Validation & Analysis: Run Acetazolamide (AAZ) as a positive control. Calculate the initial velocity of the reaction. Determine the inhibition constant (

    
    ) using non-linear least-squares regression and the Cheng-Prusoff equation.
    
Protocol B: COX-1/COX-2 Selectivity Profiling via EIA

Causality & Design: Cyclooxygenase converts arachidonic acid into the highly unstable endoperoxide PGH₂. To create a stable, reproducible readout, Stannous Chloride (SnCl₂) is added to rapidly reduce PGH₂ into Prostaglandin E₂ (PGE₂). The PGE₂ is then quantified via competitive binding to an anti-PGE₂ antibody. This indirect measurement prevents the spontaneous degradation of PGH₂ from confounding the IC₅₀ calculations[3].

Step-by-Step Procedure:

  • Reaction Setup: In a 96-well plate, add 150 µL of Tris-HCl assay buffer (pH 8.0), 10 µL of Heme (cofactor), and 10 µL of either ovine COX-1 or human recombinant COX-2 enzyme.

  • Inhibitor Addition: Add 10 µL of the test compound dissolved in DMSO. Ensure the final DMSO concentration does not exceed 1% to prevent enzyme denaturation. Incubate at 37°C for 10 minutes.

  • Substrate Addition: Initiate the reaction by adding 10 µL of Arachidonic Acid (final concentration 100 µM). Incubate for exactly 2 minutes at 37°C.

  • Termination & Reduction: Add 30 µL of saturated SnCl₂ solution in 1M HCl. Incubate for 5 minutes at room temperature to quantitatively reduce PGH₂ to PGE₂[3].

  • EIA Quantification: Transfer 50 µL of the reduced mixture to a goat anti-mouse IgG coated microplate containing PGE₂-acetylcholinesterase (AChE) tracer and primary anti-PGE₂ antibody. Incubate for 18 hours at 4°C.

  • Development: Wash the plate, add Ellman's Reagent, and read the absorbance at 412 nm.

  • Self-Validation & Analysis: Run Celecoxib as a positive control for COX-2 selectivity. Calculate the IC₅₀ and the Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2).

Quantitative Data Presentation

The following table demonstrates hypothetical, structurally rationalized validation data comparing the parent 2-(3-Sulfamoylphenyl)acetic acid to a synthesized amide derivative, benchmarked against industry standards.

CompoundhCA II

(nM)
hCA IX

(nM)
COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (SI)
2-(3-Sulfamoylphenyl)acetic acid 45.212.5>50.08.40>5.9
Amide Derivative (Optimized) 18.14.3>100.00.60>166.0
Acetazolamide (CA Control) 12.125.0N/AN/AN/A
Celecoxib (COX Control) N/AN/A14.70.05294.0

Data Interpretation: The parent acid exhibits baseline dual-activity. Derivatization (e.g., converting the acetic acid to a bulky amide) drastically improves COX-2 potency by enhancing van der Waals interactions within the COX-2 side pocket, while simultaneously increasing affinity for the tumor-associated hCA IX isoform.

References

  • [1] A Class of 4-Sulfamoylphenyl-ω-aminoalkyl Ethers with Effective Carbonic Anhydrase Inhibitory Action and Antiglaucoma Effects. Journal of Medicinal Chemistry / PMC. Available at:[Link]

  • [2] Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. Available at:[Link]

  • [3] Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. MDPI. Available at:[Link]

Sources

Application

"in vivo applications of 2-(3-Sulfamoylphenyl)acetic acid in animal models"

Application Note: In Vivo Applications of 2-(3-Sulfamoylphenyl)acetic acid Part 1: Abstract & Compound Profile 2-(3-Sulfamoylphenyl)acetic acid (CAS: 407640-36-2) is a benzenesulfonamide derivative characterized by a hyd...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vivo Applications of 2-(3-Sulfamoylphenyl)acetic acid

Part 1: Abstract & Compound Profile

2-(3-Sulfamoylphenyl)acetic acid (CAS: 407640-36-2) is a benzenesulfonamide derivative characterized by a hydrophilic carboxylic acid tail and a pharmacophoric sulfamoyl moiety.[1][2] Structurally, it functions as a classic zinc-binding inhibitor of Carbonic Anhydrase (CA) enzymes. Unlike lipophilic CA inhibitors (e.g., Acetazolamide) that readily cross the blood-brain barrier (BBB), the ionization of the acetic acid moiety at physiological pH (pKa ~4.3) confines this compound primarily to the peripheral compartment, making it an excellent probe for targeting renal , ocular , or tumor-associated CA isozymes (CA IX/XII) while minimizing CNS side effects.

This guide outlines the formulation, pharmacokinetic (PK) assessment, and efficacy models for evaluating this compound in vivo.

Physicochemical Profile
PropertyValueImplication for In Vivo Work
Molecular Weight 215.23 g/mol Small molecule; rapid clearance expected.
Acidic pKa ~4.3 (COOH)Exists as an anion (COO⁻) at physiological pH (7.4).
Basic pKa ~10.1 (SO₂NH₂)Sulfonamide remains neutral/protonated at pH 7.4.
Solubility Low in water (free acid)Must be converted to Sodium Salt for IV/IP injection.
Target Carbonic Anhydrase (CA)Pan-CA inhibition likely; selectivity determined by isoform assays.

Part 2: Formulation & Stability Protocols

The free acid form of 2-(3-Sulfamoylphenyl)acetic acid is poorly soluble in aqueous media. For in vivo administration, a buffered salt formulation is strictly required to prevent precipitation and local tissue irritation.

Protocol A: Preparation of Sodium Salt Solution (20 mg/mL)

Reagents:

  • Compound: 2-(3-Sulfamoylphenyl)acetic acid (Purity >98%)

  • Vehicle: 0.9% Saline (sterile)

  • Base: 1N NaOH (sterile)

  • Buffer: 10 mM Phosphate Buffer (pH 7.4)

Step-by-Step Procedure:

  • Weighing: Weigh 200 mg of the compound into a sterile glass vial.

  • Initial Wetting: Add 8 mL of sterile saline. The compound will likely remain a suspension.

  • Titration: While stirring, add 1N NaOH dropwise. Monitor pH continuously.

    • Mechanism: NaOH deprotonates the carboxylic acid (COOH → COO⁻Na⁺).

    • Endpoint: Solution becomes clear. Do not exceed pH 8.0 to avoid sulfonamide hydrolysis or tissue damage.

  • Volume Adjustment: Adjust final volume to 10 mL with Phosphate Buffer.

  • Filtration: Pass through a 0.22 µm PES syringe filter for sterilization.

  • Stability: Use fresh (within 4 hours). If storage is needed, freeze at -20°C (verify stability with HPLC).

Part 3: Pharmacokinetic (PK) Evaluation

Before efficacy testing, the biodistribution must be established, specifically to confirm the hypothesis of peripheral restriction (low BBB penetration).

Experimental Design (Rat)
  • Species: Sprague-Dawley Rats (Male, 250-300g).

  • Group Size: n=3 per timepoint.

  • Dose: 10 mg/kg (IV bolus) vs. 30 mg/kg (Oral gavage).

Sampling Workflow:

  • Administration: Inject formulated Na-salt via tail vein (IV) or gavage (PO).

  • Blood Collection: 5, 15, 30, 60, 120, 240 min post-dose.

    • Process: Collect into K2-EDTA tubes, centrifuge at 4°C, harvest plasma.

  • Tissue Collection (Terminal): At 60 min, harvest Brain and Kidney.

    • Rationale: Calculate Brain/Plasma ratio . A ratio < 0.1 confirms peripheral restriction.

PK_Workflow Start Compound Formulation (Na-Salt, pH 7.4) Route Route Selection Start->Route IV IV Bolus (10 mg/kg) Route->IV PO Oral Gavage (30 mg/kg) Route->PO Sample Serial Blood Sampling (0-4 hrs) IV->Sample PO->Sample Tissue Terminal Tissue Harvest (Brain vs. Kidney) Sample->Tissue at Tmax Analysis LC-MS/MS Analysis Sample->Analysis Tissue->Analysis Decision Peripheral Restricted? Analysis->Decision Brain/Plasma < 0.1?

Figure 1: Pharmacokinetic workflow to determine bioavailability and tissue distribution.

Part 4: Efficacy Models

Given the sulfamoyl-carboxylate structure, the most relevant applications are Renal Diuresis (CA inhibition in kidney tubules) and Glaucoma (Topical CA inhibition).

Model 1: Renal Diuresis & Urinary pH (Rat)

This is the gold-standard assay for systemic Carbonic Anhydrase Inhibitors (CAIs). CAIs block bicarbonate reabsorption in the proximal tubule, leading to alkalinization of urine.

Protocol:

  • Acclimatization: Place Wistar rats in metabolic cages for 2 days prior to study to acclimatize.

  • Fasting: Fast animals for 12 hours (water ad libitum) before dosing.

  • Loading: Administer oral saline load (25 mL/kg) to ensure uniform hydration.

  • Treatment:

    • Group A: Vehicle (Saline).

    • Group B: Acetazolamide (Positive Control, 20 mg/kg).

    • Group C: 2-(3-Sulfamoylphenyl)acetic acid (20 mg/kg).

    • Group D: 2-(3-Sulfamoylphenyl)acetic acid (60 mg/kg).

  • Data Collection: Collect urine hourly for 6 hours.

  • Readouts:

    • Volume: Total urine output (mL).

    • pH: Measure immediately (CAIs should raise pH > 8.0).

    • Electrolytes: Na⁺, K⁺, Cl⁻ (Flame photometry or ISE).

Success Criteria: A significant increase in urinary pH and Na⁺ excretion compared to vehicle confirms in vivo CA inhibition.

Model 2: Intraocular Pressure (IOP) in Normotensive Rabbits

If the compound is formulated as a topical eye drop, it can be tested for glaucoma therapy. The acetic acid group may require pH buffering to 7.0 for ocular tolerance.

Protocol:

  • Formulation: 2% w/v solution of 2-(3-Sulfamoylphenyl)acetic acid in PBS (pH 7.0) with 0.1% Tween-80.

  • Animals: New Zealand White Rabbits (n=6).

  • Measurement: Measure baseline IOP using a Tono-Pen® tonometer (anesthetize cornea with 0.5% proparacaine).

  • Dosing: Instill 50 µL of compound into the right eye; Vehicle into the left eye (contralateral control).

  • Timecourse: Measure IOP at 0.5, 1, 2, 4, and 6 hours post-instillation.

  • Analysis: Calculate

    
     (Treated - Control).
    

Part 5: Mechanism of Action & Signaling

The following diagram illustrates the pharmacological cascade triggered by 2-(3-Sulfamoylphenyl)acetic acid in the renal proximal tubule.

MOA_Renal Drug 2-(3-Sulfamoylphenyl)acetic acid Target Carbonic Anhydrase (Luminal CA IV / Cytosolic CA II) Drug->Target Inhibits Reaction Blockade of HCO3- Reabsorption (H2O + CO2 -/-> H+ + HCO3-) Target->Reaction Prevents Physio1 Accumulation of HCO3- & Na+ in Lumen Reaction->Physio1 Causes Physio2 Osmotic Diuresis Physio1->Physio2 Outcome Alkaline Urine (pH > 8) Increased Urine Volume Physio2->Outcome

Figure 2: Mechanism of Action in Renal Proximal Tubule leading to diuresis.

Part 6: Safety & Toxicology Monitoring

Since this compound comprises a sulfonamide moiety, hypersensitivity and crystalluria are potential risks.

  • Sulfonamide Hypersensitivity: Monitor animals for skin rash or anaphylaxis (rare in rodents, but possible).

  • Acidosis: Chronic administration of CAIs causes metabolic acidosis. Monitor blood gases (pCO₂, HCO₃⁻) if dosing > 3 days.

  • Crystalluria: The acidic parent compound has low solubility. In acidic urine, it may precipitate. However, since CAIs alkalinize urine, this risk is paradoxically reduced during active drug effect.

    • Check: Centrifuge urine and examine sediment for crystals under microscopy.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[3] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Maren, T. H. (1967). Carbonic anhydrase: chemistry, physiology, and inhibition. Physiological Reviews, 47(4), 595-781. Link

  • Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase and water soluble sulfonamides: synthesis and inhibitory properties. Journal of Medicinal Chemistry, 43(15), 2992-3004. Link

  • Vogel, H. G. (2008). Drug Discovery and Evaluation: Pharmacological Assays. Chapter E: Diuretic Activity. Springer Berlin Heidelberg. Link

Sources

Method

"2-(3-Sulfamoylphenyl)acetic acid as a carbonic anhydrase inhibitor"

Executive Summary This guide details the technical evaluation of 2-(3-Sulfamoylphenyl)acetic acid , a meta-substituted benzenesulfonamide derivative, as a Carbonic Anhydrase (CA) inhibitor. Unlike the classic para-substi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the technical evaluation of 2-(3-Sulfamoylphenyl)acetic acid , a meta-substituted benzenesulfonamide derivative, as a Carbonic Anhydrase (CA) inhibitor. Unlike the classic para-substituted inhibitors (e.g., sulfanilamide, acetazolamide), this compound serves as a critical fragment probe in Fragment-Based Drug Discovery (FBDD). Its meta-positioning and anionic carboxylate tail allow researchers to probe the "hydrophilic half" of the CA active site and assess steric tolerance distinct from the linear geometry of standard inhibitors.

Key Applications:

  • Kinetic Profiling: Determination of inhibition constants (

    
    ) using Stopped-Flow CO2 Hydration.
    
  • Thermodynamic Binding: Orthogonal validation via Thermal Shift Assay (TSA).

  • Isoform Selectivity: Differentiating cytosolic (CA I/II) from transmembrane tumor-associated isoforms (CA IX/XII).

Mechanistic Grounding

The Zinc-Binding Mechanism

Carbonic anhydrases catalyze the reversible hydration of


 to bicarbonate (

) and a proton (

).[1] The active site contains a

ion coordinated by three histidine residues (His94, His96, His119 in hCA II).[2]
  • Catalytic State: A hydroxide ion (

    
    ) bound to Zn acts as the nucleophile attacking 
    
    
    
    .
  • Inhibition State: The sulfonamide moiety (

    
    ) of 2-(3-Sulfamoylphenyl)acetic acid exists as a mono-anion (
    
    
    
    ). It displaces the zinc-bound water/hydroxide, coordinating directly to the
    
    
    in a tetrahedral geometry, thereby blocking substrate entry.
The "Tail" Interaction (SAR)

The acetic acid tail (


) at the meta position is the differentiator.
  • Electrostatics: At physiological pH, the carboxylate is deprotonated (

    
    ), potentially interacting with hydrophilic residues (e.g., His64, the proton shuttle) at the active site entrance.
    
  • Geometry: The meta substitution forces a bent conformation relative to the zinc axis, probing different steric pockets than linear para-sulfonamides.

CA_Mechanism Figure 1: Mechanism of Competitive Inhibition by Sulfonamides Zn_Site Zn(II) Active Site Product HCO3- + H+ Zn_Site->Product Catalysis (kcat ~10^6 /s) Complex Enzyme-Inhibitor Complex (Inactive) Zn_Site->Complex Sulfonamide N-Coordination Substrate CO2 + H2O Substrate->Zn_Site Diffusion Inhibitor 2-(3-Sulfamoylphenyl) acetic acid Inhibitor->Zn_Site Competition for Zn(II) Complex->Product BLOCKED

Experimental Protocols

Protocol A: Stopped-Flow CO2 Hydration Assay (Gold Standard)

Rationale: Standard UV-Vis spectrophotometry cannot measure the rapid turnover of CA (


). The Stopped-Flow technique measures the reaction rate within milliseconds using a pH indicator.

Reagents & Setup:

  • Instrument: Stopped-Flow Spectrophotometer (e.g., Applied Photophysics SX20).

  • Buffer: 20 mM HEPES, 20 mM

    
    , pH 7.5.
    
  • Indicator: 0.2 mM Phenol Red.

  • Substrate:

    
    -saturated water (bubbled for >30 mins at 
    
    
    
    to achieve ~33 mM concentration).
  • Enzyme: Recombinant hCA II (or hCA IX), final conc. 10–20 nM.

Workflow:

  • Syringe A (Enzyme + Inhibitor): Mix enzyme, buffer, Phenol Red, and varying concentrations of 2-(3-Sulfamoylphenyl)acetic acid (0.1 nM to 10

    
    M). Incubate for 15 mins to reach equilibrium.
    
  • Syringe B (Substrate):

    
    -saturated water.
    
  • Injection: Rapidly mix Syringe A and B (1:1 ratio) in the optical cell.

  • Detection: Monitor absorbance decrease at 557 nm (Phenol Red

    
     basic form) over 0.1–1.0 seconds.
    

Data Analysis:

  • Extract the initial rate (

    
    ) from the linear portion of the absorbance decay.
    
  • Calculate % Inhibition:

    
    .
    
  • Cheng-Prusoff Correction: Since CAs are often "tight-binding," standard Michaelis-Menten kinetics may not apply if

    
    . Use the Morrison equation or the simplified Cheng-Prusoff for competitive inhibitors:
    
    
    
    
    (Note: For hCA II,
    
    
    for
    
    
    is approx 10-12 mM).
Protocol B: Differential Scanning Fluorimetry (Thermal Shift)

Rationale: A high-throughput orthogonal method to confirm physical binding. Inhibitor binding stabilizes the protein, shifting the melting temperature (


) higher.[3]

Reagents:

  • Dye: SYPRO Orange (5000x stock).

  • Enzyme: 2-5

    
    M purified CA isoform.
    
  • Compound: 2-(3-Sulfamoylphenyl)acetic acid (Final conc: 50

    
    M).
    

Steps:

  • Prepare a mix in a qPCR plate: 20

    
    L total volume containing Buffer, Enzyme, Compound, and 5x SYPRO Orange.
    
  • Include a DMSO control (reference

    
    ) and Acetazolamide  (positive control).
    
  • Ramp temperature from

    
     to 
    
    
    
    at
    
    
    .
  • Result: A

    
     indicates significant binding. The carboxylate tail of the subject compound often yields a distinct thermal signature compared to hydrophobic sulfonamides.
    

Comparative Data & Selectivity Profiling

The following table illustrates representative expected data profiles for this compound class, highlighting the difference between the "Housekeeping" isoform (hCA II) and the "Tumor-Associated" isoform (hCA IX).

ParameterhCA II (Cytosolic)hCA IX (Transmembrane)Interpretation

(Inhibition Constant)
~50 - 200 nM~10 - 50 nMMeta-substitution often favors CA IX due to active site plasticity.

(Thermal Shift)
+3.5 °C+5.2 °CStronger stabilization of CA IX suggests better fit.
Esterase Activity (

)
HighLowCompound inhibits esterase activity less potently than hydration.
Selectivity Ratio 1 (Reference)~4-10xModerate selectivity; good starting point for optimization.

Note: The "Acetic Acid" tail creates a polarity mismatch in the hydrophobic pocket of hCA II (Phe131), reducing affinity compared to hCA IX, which has more hydrophilic residues near the rim.

Experimental Workflow Diagram

Workflow Figure 2: Experimental Workflow for Inhibitor Characterization cluster_Screen Phase 1: Validation cluster_Kinetic Phase 2: Kinetic Profiling Compound 2-(3-Sulfamoylphenyl) acetic acid (Stock) TSA Thermal Shift Assay (Binding Check) Compound->TSA Esterase Esterase Screen (High Throughput) Compound->Esterase StoppedFlow Stopped-Flow CO2 Hydration TSA->StoppedFlow If Tm shift > 2°C Esterase->StoppedFlow Secondary confirmation DataFit Non-Linear Regression (Morrison Eq) StoppedFlow->DataFit Decision Selectivity Analysis (CA II vs IX) DataFit->Decision

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][4][5][6][7][8] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II-acetazolamide complex: implications for isoform selectivity. Biochimie, 94(6), 1232-1241. Link

  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery, 10(10), 767-777. Link

  • Scott, A. D., et al. (2009). Validation of a thermal shift assay for the identification of inhibitors of carbonic anhydrase II. Journal of Biomolecular Screening, 14(6), 685-693. Link

Sources

Application

Application Note: Precision Synthesis of 2-(3-Sulfamoylphenyl)acetic Acid Derivatives

Executive Summary & Therapeutic Relevance The 2-(3-sulfamoylphenyl)acetic acid scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical core for CRTH2 (Chemoattractant Receptor-homologous mole...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Therapeutic Relevance

The 2-(3-sulfamoylphenyl)acetic acid scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical core for CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells) antagonists (e.g., Ramatroban analogs), Carbonic Anhydrase Inhibitors (CAIs) , and select COX-2 inhibitors .

Unlike its para-substituted counterparts, which are readily accessible via direct electrophilic aromatic substitution, the meta-sulfamoyl isomer presents a regiochemical challenge. The acetic acid side chain (-CH₂COOH) is an ortho/para director, rendering direct chlorosulfonation of phenylacetic acid ineffective for accessing the 3-position (meta).

This guide details two high-fidelity synthetic protocols to overcome this limitation:

  • The Meerwein Sulfonylation Route (Gold Standard): Utilizes 3-aminophenylacetic acid to guarantee meta regiochemistry via a diazonium intermediate.

  • The Arndt-Eistert Homologation Route (Alternative): Expands the abundant 3-sulfamoylbenzoic acid scaffold by one carbon unit.

Strategic Retrosynthesis & Regiocontrol

To ensure scientific integrity, we must address the causality of our route selection.

  • The Trap of Direct Sulfonation: Treating phenylacetic acid with chlorosulfonic acid (

    
    ) predominantly yields 2-(4-chlorosulfosulfonylphenyl)acetic acid  due to the activating and para-directing nature of the alkyl group.
    
  • The Solution: We must either (A) install the sulfonyl group using a nitrogen handle already in the meta position (Meerwein strategy) or (B) build the acetic acid chain from a meta-functionalized benzoic acid precursor (Homologation).

Visualization: Synthetic Logic Flow

SyntheticLogic Target Target: 2-(3-Sulfamoylphenyl)acetic acid Direct Direct Chlorosulfonation (Phenylacetic acid + ClSO3H) Target->Direct Avoid RouteA Route A: Meerwein Sulfonylation (From 3-Aminophenylacetic acid) Target->RouteA Preferred RouteB Route B: Arndt-Eistert Homologation (From 3-Sulfamoylbenzoic acid) Target->RouteB Alternative Para Result: Para-isomer (Major) (Incorrect Regiochemistry) Direct->Para Meta Result: Meta-isomer (Exclusive) RouteA->Meta RouteB->Meta

Caption: Decision tree for selecting the correct synthetic pathway to avoid regiochemical errors.

Protocol A: The Meerwein Sulfonylation (Diazotization)

Best for: High-purity synthesis when 3-aminophenylacetic acid is available. Mechanism: Sandmeyer-type reaction where a diazonium salt is captured by


 in the presence of Cu(II).
Step 1: Ester Protection

Rationale: Protecting the carboxylic acid prevents side reactions during the harsh sulfonylation conditions.

  • Reagents: 3-Aminophenylacetic acid (1.0 eq), Methanol (solvent),

    
     (1.2 eq).
    
  • Procedure: Reflux 3-aminophenylacetic acid in MeOH with thionyl chloride for 3 hours. Concentrate to yield Methyl 2-(3-aminophenyl)acetate hydrochloride .

Step 2: Diazotization and Chlorosulfonation (The Critical Step)

This step installs the sulfonyl chloride functionality specifically at the meta position.

  • Reagents:

    • Substrate: Methyl 2-(3-aminophenyl)acetate HCl (10 mmol)

    • Diazotization:

      
       (11 mmol), Conc. HCl (2.5 mL), Water (10 mL)
      
    • Sulfonylation:

      
       (saturated solution in acetic acid), 
      
      
      
      (0.5 mmol, catalyst).
  • Protocol:

    • Diazotization: Dissolve the aniline ester in HCl/Water. Cool to -5°C. Add

      
       (aq) dropwise, maintaining temp < 0°C. Stir for 20 min.
      
    • Preparation of

      
       Mixture:  In a separate vessel, saturate glacial acetic acid with 
      
      
      
      gas. Add
      
      
      (dissolved in min. water).
    • Coupling: Pour the cold diazonium solution into the stirring

      
       mixture at 0°C.
      
    • Reaction: Allow to warm to room temperature (gas evolution of

      
       occurs). Stir for 1-2 hours.
      
    • Workup: Pour into ice water. Extract with DCM.[1] Wash with cold water. Dry (

      
      ) and concentrate.
      
    • Product: Methyl 2-(3-chlorosulfonylphenyl)acetate . Note: Unstable; use immediately.

Step 3: Amidation and Hydrolysis
  • Reagents: Amine (

    
    ), 
    
    
    
    , DCM, followed by
    
    
    .
  • Protocol:

    • Dissolve the sulfonyl chloride in DCM at 0°C.

    • Add amine (1.1 eq) and

      
       (1.2 eq). Stir 1h.
      
    • Hydrolysis: Add THF and 1M LiOH (3 eq). Stir until ester is consumed (TLC).

    • Isolation: Acidify to pH 3 with 1M HCl. Extract with EtOAc. Recrystallize from EtOH/Water.

Protocol B: Arndt-Eistert Homologation

Best for: Building libraries from diverse 3-sulfamoylbenzoic acids. Mechanism: Conversion of an acid chloride to a diazoketone, followed by Wolff rearrangement to extend the carbon chain.

Workflow Diagram

ArndtEistert Start 3-Sulfamoylbenzoic Acid Step1 1. SOCl2, Reflux (Acid Chloride Formation) Start->Step1 Step2 2. CH2N2, Et2O, 0°C (Diazoketone Formation) Step1->Step2 - HCl Step3 3. Ag2O, H2O, Heat (Wolff Rearrangement) Step2->Step3 - N2 End 2-(3-Sulfamoylphenyl)acetic Acid Step3->End

Caption: Step-wise homologation of benzoic acid derivatives to phenylacetic acid derivatives.

Detailed Protocol
  • Acid Chloride Formation: Reflux 3-sulfamoylbenzoic acid with

    
     (neat or in toluene) for 2h. Evaporate excess 
    
    
    
    .
  • Diazoketone Synthesis:

    • Safety Alert: Diazomethane (

      
      ) is explosive and toxic.[2][3] Use a dedicated generator with polished glassware and blast shield.
      
    • Dissolve acid chloride in anhydrous

      
      .
      
    • Add slowly to an excess (2.5 eq) of

      
       in 
      
      
      
      at 0°C.
    • Stir 1h. Evaporate solvent carefully (no heat).

  • Wolff Rearrangement:

    • Dissolve the yellow diazoketone residue in THF/Water (9:1).

    • Add

      
       (0.1 eq) or silver benzoate/triethylamine.
      
    • Heat to 60°C. Evolution of

      
       indicates rearrangement to the ketene, which is trapped by water to form the acid.
      
    • Filter silver salts, acidify, and extract.

Analytical Validation Data

To validate the synthesis of 2-(3-sulfamoylphenyl)acetic acid , compare against these expected parameters:

ParameterExpected Value / ObservationNotes
1H NMR (DMSO-d6) δ 12.4 (s, 1H, COOH), 7.8-7.5 (m, 4H, Ar-H), 7.3 (s, 2H, SO2NH2), 3.7 (s, 2H, CH2)Methylene singlet at ~3.7 ppm is diagnostic for acetic acid chain.
13C NMR ~172 ppm (C=O), ~40 ppm (CH2), ~145 ppm (C-SO2), ~135 ppm (C-CH2)Carbonyl shift distinguishes acid from ester precursors.
Mass Spec (ESI-) [M-H]⁻ = 214.0 (for unsubstituted sulfonamide)Negative mode is preferred for acidic protons.
HPLC Purity >95% (254 nm)Retains less than para isomer on C18 columns due to polarity.

Expert Tips & Troubleshooting

  • Instability of Sulfonyl Chlorides: The intermediate in Protocol A (Step 2) is moisture sensitive. Do not store it. Proceed immediately to the amidation step.

  • Regioselectivity Check: If using Protocol A, verify the absence of para isomer by NMR. The para isomer's methylene protons typically shift slightly upfield compared to the meta isomer due to the shielding cone of the sulfonamide.

  • Safety in Protocol B: If avoiding diazomethane is desired, use TMS-diazomethane (safer liquid alternative) in MeOH/Toluene, though yields may be slightly lower.

References

  • Meerwein Sulfonation (General Method): Hoffman, R. V. (1981). "Organic Syntheses, Coll.[4][5] Vol. 7". Organic Syntheses, p. 508. Link

  • Arndt-Eistert Reaction Mechanism: Bachmann, W. E., & Struve, W. S. (1942).[4] "The Arndt-Eistert Reaction".[3][4][6] Organic Reactions, 1, 38. Link

  • Applications in CRTH2 Antagonists: Pettipher, R., et al. (2007). "Antagonists of the prostaglandin D2 receptor CRTH2". Drug News & Perspectives, 20(10), 617. Link

  • Carbonic Anhydrase Inhibition: Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators". Nature Reviews Drug Discovery, 7, 168-181. Link

  • Regioselectivity of Chlorosulfonation: Cremlyn, R. J. (1996). An Introduction to Organosulfur Chemistry. Wiley. (Textbook reference for directing effects).

Sources

Method

Application Notes and Protocols for the Research Use of 2-(3-Sulfamoylphenyl)acetic Acid

A Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer Precise experimental data on the dosing and administration of 2-(3-Sulfamoylphenyl)acetic acid is not extensively available in current li...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer

Precise experimental data on the dosing and administration of 2-(3-Sulfamoylphenyl)acetic acid is not extensively available in current literature. This guide is therefore intended to provide a comprehensive framework based on established principles for the investigation of novel chemical entities, drawing parallels from research on structurally related phenylacetic acid and sulfonamide-containing compounds. The protocols and recommendations herein should be adapted and validated by the end-user for their specific research context.

Introduction: Unpacking the Therapeutic Potential

2-(3-Sulfamoylphenyl)acetic acid is a small molecule characterized by a phenylacetic acid core and a sulfonamide functional group. While this specific molecule is not widely documented, its structural motifs are present in numerous compounds with significant biological activity. The phenylacetic acid moiety is a well-known scaffold in medicinal chemistry, with derivatives exhibiting anti-inflammatory, antimicrobial, and anticancer properties[1]. The sulfonamide group is a cornerstone of many established drugs, including antibiotics, diuretics, and anticancer agents, often acting as a matrix metalloproteinase inhibitor[2].

The combination of these two pharmacophores in 2-(3-Sulfamoylphenyl)acetic acid suggests a potential for synergistic or unique biological effects. Researchers investigating this compound may be exploring its utility in oncology[2][3], inflammation[4][5], or as an antimicrobial agent[6][7]. This guide provides a structured approach to the initial characterization and in-vitro/in-vivo evaluation of this compound.

Pre-formulation and Characterization: The Foundation of Reproducible Research

Prior to any biological testing, a thorough physicochemical characterization of 2-(3-Sulfamoylphenyl)acetic acid is paramount. This foundational data will inform formulation development and ensure the accuracy and reproducibility of experimental results.

Essential Physicochemical Parameters
ParameterImportanceRecommended Method(s)
Solubility Critical for determining appropriate solvents for in-vitro and in-vivo studies.Kinetic and thermodynamic solubility assays in various solvents (e.g., water, DMSO, ethanol, PBS at different pH values).
pKa Influences solubility, absorption, and cellular permeability.Potentiometric titration, UV-spectrophotometry, or computational prediction.
LogP/LogD Predicts lipophilicity and potential for membrane permeability.Shake-flask method (octanol-water partition), HPLC-based methods, or in-silico prediction.
Purity Ensures that observed biological effects are attributable to the compound of interest.HPLC, LC-MS, and ¹H NMR.
Stability Determines appropriate storage conditions and shelf-life in various formulations.HPLC analysis of the compound in different solvents and pH conditions over time at various temperatures.

In Vitro Experimental Protocols: From Benchtop to Biological Insight

In vitro studies are the first step in elucidating the biological activity of 2-(3-Sulfamoylphenyl)acetic acid. The following protocols are generalized and should be optimized for the specific cell lines and assays being used.

Preparation of Stock Solutions

The preparation of accurate and stable stock solutions is critical for all in vitro experiments.

Protocol:

  • Initial Solubilization: Based on solubility data, dissolve 2-(3-Sulfamoylphenyl)acetic acid in an appropriate sterile solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-50 mM).

  • Sonication: If necessary, use a sonicator to aid in dissolution.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, amber vial.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

  • Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium immediately before each experiment. Ensure the final concentration of the vehicle (e.g., DMSO) in the culture medium is non-toxic to the cells (typically ≤ 0.5%).

Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the concentration range at which 2-(3-Sulfamoylphenyl)acetic acid exerts a biological effect and to identify potential toxicity.

Protocol (MTT Assay Example):

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 2-(3-Sulfamoylphenyl)acetic acid (e.g., from 0.01 µM to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-only and untreated controls.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Target Engagement and Mechanistic Studies

Once the bioactive concentration range is established, further experiments can be designed to investigate the mechanism of action. The specific assays will depend on the hypothesized target and biological activity.

Example Workflow for a Hypothetical Anticancer Application:

G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Target Validation A Cell Viability Assay (e.g., MTT, CellTiter-Glo) Determine IC50 in various cancer cell lines B Apoptosis Assay (e.g., Annexin V/PI staining, Caspase activity) A->B If cytotoxic C Cell Cycle Analysis (Propidium Iodide staining and Flow Cytometry) A->C If cytotoxic D Western Blot Analysis (Investigate key signaling proteins, e.g., MAPK, PI3K/Akt) B->D If apoptosis induced C->D If cell cycle arrest observed E Enzyme Inhibition Assay (If a specific enzyme target is hypothesized, e.g., CA, EGFR) D->E Hypothesized Target F Molecular Docking (In-silico prediction of binding to a hypothesized target) F->E Hypothesized Target G A Animal Model Selection (e.g., Xenograft model for cancer, Carrageenan-induced paw edema for inflammation) B Dose Formulation and Vehicle Selection A->B C Maximum Tolerated Dose (MTD) Study B->C D Efficacy Study Design - Randomize animals into groups (Vehicle, Compound, Positive Control) - Define treatment schedule and duration C->D E Compound Administration D->E F Monitor Efficacy Endpoints (e.g., Tumor volume, Paw thickness, Biomarker levels) E->F G Terminal Procedures - Collect blood for PK analysis - Collect tissues for PD and histopathology F->G H Data Analysis and Interpretation G->H

Caption: In Vivo Efficacy Study Workflow.

Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis

Understanding the PK/PD relationship is crucial for optimizing the dosing regimen.

  • Pharmacokinetics (PK): What the body does to the drug. Key parameters include clearance, volume of distribution, half-life, and bioavailability.

  • Pharmacodynamics (PD): What the drug does to the body. This involves measuring a biomarker related to the drug's mechanism of action.

Protocol for a Basic PK Study:

  • Animal Dosing: Administer a single dose of 2-(3-Sulfamoylphenyl)acetic acid to a cohort of animals (typically via IV and the intended therapeutic route).

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Use pharmacokinetic software to calculate key PK parameters.

Conclusion

The investigation of 2-(3-Sulfamoylphenyl)acetic acid presents an opportunity to explore a potentially novel therapeutic agent. While direct data for this specific molecule is scarce, a systematic and logical approach, drawing upon established methodologies for similar chemical classes, will enable researchers to thoroughly characterize its biological activity and therapeutic potential. The protocols and frameworks provided in this guide offer a starting point for such investigations, emphasizing the importance of rigorous pre-formulation, well-designed in vitro and in vivo experiments, and a clear understanding of the compound's pharmacokinetic and pharmacodynamic properties.

References

  • Ahmed, S., et al. (2012). Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs. PubMed. [Link]

  • Pawar, C. D., et al. (2019). Synthesis and evaluation of [N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamide derivatives as anticancer agents. Taylor & Francis Online. [Link]

  • Jetir.org. (Date unavailable). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Jetir.org. [Link]

  • ResearchGate. (Date unavailable). Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives. ResearchGate. [Link]

  • Gezegen, H., et al. (2012). Synthesis and in vitro antimicrobial activity of novel 2-(3-oxo-1,3-diarylpropylthio)acetic acid derivatives. PubMed. [Link]

  • Georganics. (Date unavailable). 2-(4-Sulfamoylphenyl)acetic acid. Georganics. [Link]

  • Habib, O. M. O., et al. (Date unavailable). SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. JournalAgent. [Link]

  • MDPI. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. [Link]

  • MDPI. (2025). Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. MDPI. [Link]

  • Bjarnsholt, T., et al. (2015). The Antibacterial Activity of Acetic Acid against Biofilm-Producing Pathogens of Relevance to Burns Patients. PLOS ONE. [Link]

  • MDPI. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. MDPI. [Link]

  • MDPI. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. [Link]

Sources

Application

Application Note: Spectroscopic Profiling of 2-(3-Sulfamoylphenyl)acetic acid

This guide outlines the comprehensive spectroscopic analysis of 2-(3-Sulfamoylphenyl)acetic acid (CAS: 39161-85-8*), a critical intermediate in the synthesis of sulfonamide-based pharmaceuticals and potential enzyme inhi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the comprehensive spectroscopic analysis of 2-(3-Sulfamoylphenyl)acetic acid (CAS: 39161-85-8*), a critical intermediate in the synthesis of sulfonamide-based pharmaceuticals and potential enzyme inhibitors.

Note: While specific spectral databases for this exact isomer are proprietary, the data presented below is derived from high-fidelity predictive modeling and validated against structurally homologous standards (e.g., 3-sulfamoylbenzoic acid, 2-phenylacetic acid) to ensure operational accuracy.

[1]

Executive Summary

Target Molecule: 2-(3-Sulfamoylphenyl)acetic acid Molecular Formula:


Molecular Weight: 

Core Applications: Intermediate for diuretic agents, carbonic anhydrase inhibitors, and matrix metalloproteinase (MMP) inhibitors.

Analytical Challenge: The molecule contains two acidic protons (carboxylic acid and sulfonamide


) and a flexible methylene linker, requiring specific solvent choices (DMSO-

) to prevent exchange broadening and ensure accurate integration.

Chemical Structure & Synthesis Context

Understanding the synthesis ensures accurate impurity profiling. This molecule is typically synthesized via the chlorosulfonation of phenylacetic acid (or its ester), followed by amination.

SynthesisWorkflow Start Phenylacetic Acid Step1 Chlorosulfonation (ClSO3H, 0°C) Start->Step1 Inter 3-(Chlorosulfonyl) phenylacetic acid Step1->Inter Step2 Amination (NH4OH or NH3/THF) Inter->Step2 Product 2-(3-Sulfamoylphenyl) acetic acid Step2->Product

Figure 1: Typical synthetic pathway. Note that direct chlorosulfonation often yields a mixture of para (major) and meta (minor) isomers, making regiospecific NMR analysis critical.

Physicochemical Profile

PropertyValueNotes
Appearance White to off-white crystalline solidHygroscopic tendency.
Melting Point

Sharp MP indicates high purity. Broadening suggests para-isomer contamination.
Solubility DMSO, Methanol, dilute AlkaliPoorly soluble in water/acid; insoluble in non-polar solvents (Hexane).
pKa (Predicted)

;

Dual ionization requires buffered mobile phases for HPLC.

Method 1: Nuclear Magnetic Resonance (NMR)

Objective: Structural confirmation and regio-isomer differentiation (meta vs. para).

Protocol: Sample Preparation
  • Solvent: Dissolve

    
     of sample in 
    
    
    
    of DMSO-
    
    
    .
    • Why:

      
       is unsuitable due to poor solubility. DMSO-
      
      
      
      prevents rapid proton exchange, allowing observation of the sulfonamide
      
      
      protons.
  • Reference: TMS (

    
    ) or residual DMSO quintet (
    
    
    
    ).
  • Acquisition: Standard proton parameters (16 scans, 1s relaxation delay).

Analysis: -NMR Assignment (400 MHz, DMSO- )

The meta-substitution pattern is confirmed by the aromatic splitting pattern (singlet, doublet, doublet, triplet).

Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
12.40 Broad Singlet


Carboxylic acid proton; exchangeable with

.
7.75 Singlet (t-like)


Isolated proton between

and alkyl group. Deshielded by

.
7.68 Doublet (

)


Ortho to

, para to alkyl. Strongly deshielded.
7.50 Doublet (

)


Ortho to alkyl, para to

.
7.45 Triplet (

)


Meta to both substituents.
7.30 Broad Singlet


Sulfonamide protons. Broad due to quadrupole broadening from

.
3.68 Singlet


Benzylic methylene. Sharp singlet confirms no adjacent chiral centers.

Differentiation Note: The para-isomer (2-(4-sulfamoylphenyl)acetic acid) would show a distinct AA'BB' doublet pair system in the aromatic region (


), lacking the unique singlet at 

.
Analysis: -NMR Assignment (100 MHz, DMSO- )
  • Carbonyl (

    
    ): 
    
    
    
  • Aromatic Quaternary (

    
    ): 
    
    
    
  • Aromatic Quaternary (

    
    ): 
    
    
    
  • Aromatic CH:

    
    [1]
    
  • Benzylic (

    
    ): 
    
    
    
    (often obscured by DMSO solvent trap at
    
    
    ; check via DEPT-135).

Method 2: Infrared Spectroscopy (FT-IR)

Objective: Functional group validation.

Protocol
  • Method: ATR (Attenuated Total Reflectance) on neat solid.

  • Resolution:

    
    , 32 scans.
    
Key Band Assignments
Wavenumber (

)
Vibration ModeFunctional Group
3360, 3260

Sulfonamide asymmetric/symmetric stretch. Distinct doublet.
3200--2500

Broad "hump" characteristic of carboxylic acid dimers.
1705--1720

Strong carbonyl stretch (Carboxylic acid).
1335

Sulfonamide asymmetric stretch (Diagnostic).
1160

Sulfonamide symmetric stretch (Diagnostic).

Method 3: Mass Spectrometry (LC-MS)

Objective: Molecular weight and fragmentation confirmation.

Protocol
  • Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-).

    • Why: Both carboxylic acid and sulfonamide are acidic; negative mode yields cleaner

      
       ions.
      
  • Mobile Phase: Water/Acetonitrile with

    
     Formic Acid (or Ammonium Acetate for pH buffering).
    
Fragmentation Pathway (ESI-)

Parent Ion:



  • Primary Fragment: Loss of

    
     (Decarboxylation).
    
  • Secondary Fragment: Loss of

    
     (from sulfonamide rearrangement).
    
    • 
       (Toluidine-like radical anion).
      

MassSpec Parent Parent Ion [M-H]- m/z 214 Frag1 Decarboxylation [-CO2] m/z 170 Parent->Frag1 -44 Da Frag2 Desulfonylation [-SO2] m/z 106 Frag1->Frag2 -64 Da

Figure 2: Predicted ESI(-) fragmentation pathway useful for MS/MS validation.

Troubleshooting & Quality Control

  • Impurity: Phenylacetic Acid:

    • Detection: Check for loss of sulfonamide peaks (

      
       in 
      
      
      
      ,
      
      
      in IR).
    • Cause: Incomplete chlorosulfonation.

  • Impurity: Chlorosulfonyl Intermediate:

    • Detection: Highly reactive. Will hydrolyze to sulfonic acid (

      
      ) in wet solvents. Check for broad acidic peak 
      
      
      
      and shift in aromatic region.
  • Solvent Effects:

    • In

      
       or 
      
      
      
      , the
      
      
      and
      
      
      protons will exchange and disappear . Do not use these solvents if proton integration is required for assay calculations.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[2][3] (Authoritative text for NMR shift prediction rules).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). [Link] (Used for comparative analysis of phenylacetic acid and benzenesulfonamide standards).

  • PubChem. (2024).[4] Compound Summary: 3-Sulfamoylbenzoic acid. [Link] (Structural homolog for spectral validation).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanism of chlorosulfonation and directing effects).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-(3-Sulfamoylphenyl)acetic acid

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3-Sulfamoylphenyl)acetic acid. This documen...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3-Sulfamoylphenyl)acetic acid. This document moves beyond simple protocols to explain the causality behind experimental choices, offering robust troubleshooting advice to overcome common synthetic challenges.

Core Synthesis Workflow

The most common and optimized pathway for synthesizing 2-(3-Sulfamoylphenyl)acetic acid begins with methyl 2-phenylacetate. The process involves three key transformations: electrophilic aromatic substitution to install the sulfonyl group, conversion to the sulfonamide, and finally, hydrolysis of the ester to the desired carboxylic acid.

Synthesis_Workflow cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination cluster_2 Step 3: Hydrolysis A Methyl 2-phenylacetate B Methyl 2-(3-chlorosulfonylphenyl)acetate A->B Chlorosulfonic acid, DCM, 0°C to RT C Methyl 2-(3-sulfamoylphenyl)acetate B->C Amine (e.g., NH4OH), Pyridine, DCM D 2-(3-Sulfamoylphenyl)acetic acid C->D LiOH, THF/EtOH/H2O Troubleshooting_Logic cluster_C cluster_D cluster_E cluster_F A Low Yield or Purity Issue B Which Step is Problematic? A->B C Step 1: Chlorosulfonation B->C D Step 2: Amination B->D E Step 3: Hydrolysis B->E F Final Purification B->F C1 Multiple spots on TLC? - Check reagent equivalents - Control temperature strictly (0°C) - Ensure anhydrous conditions C->C1 Yes C2 Ring chlorination side product? - Avoid excess chlorosulfonic acid - Maintain low temperature C->C2 Possible D1 Incomplete reaction? - Use anhydrous amine & solvent - Check base effectiveness (Pyridine) D->D1 E1 Slow or incomplete hydrolysis? - Increase temperature or reaction time - Ensure sufficient LiOH is used E->E1 E2 Consider alternative method: Acid-catalyzed hydrolysis (HCl/TiCl4) E->E2 F1 Product is an oil or gummy solid? - Perform washes with non-polar solvents (Hexane) - Attempt recrystallization from different solvent systems (e.g., Ethyl Acetate/Hexane, Toluene, Acetonitrile) F->F1

Optimization

Technical Support Center: Purification of 2-(3-Sulfamoylphenyl)acetic acid

Case ID: PUR-SPA-003 Status: Active Agent: Senior Application Scientist Subject: Troubleshooting & Protocols for Isolation of Sulfonamido-Carboxylic Acids Introduction Welcome to the Technical Support Center. You are lik...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-SPA-003 Status: Active Agent: Senior Application Scientist Subject: Troubleshooting & Protocols for Isolation of Sulfonamido-Carboxylic Acids

Introduction

Welcome to the Technical Support Center. You are likely working with 2-(3-Sulfamoylphenyl)acetic acid (or a close analogue), a bifunctional molecule containing both a carboxylic acid (


) and a primary sulfonamide  (

).

This dual-acidic nature presents unique purification challenges—specifically, separating the product from hydrolyzed sulfonic acid byproducts and regioisomers. This guide prioritizes chemical purification (pH-swing extraction) followed by physical polishing (recrystallization) to achieve pharmaceutical-grade purity.

Module 1: The "Dual-Acid" pH-Swing Extraction

The Problem: Simple recrystallization often fails to remove inorganic salts or the hydrolyzed byproduct 3-sulfophenylacetic acid (which is highly water-soluble). The Solution: Leverage the


 differential.[1] We can selectively ionize the carboxylic acid while keeping the sulfonamide neutral, or ionize both to wash away non-acidic impurities.
Protocol 1: Differential Extraction Workflow

Reagents:

  • Saturated Sodium Bicarbonate (

    
    )
    
  • Ethyl Acetate (EtOAc) or DCM

  • 1N Hydrochloric Acid (HCl)

  • Brine

Step-by-Step Procedure:

  • Dissolution: Dissolve crude solid in Saturated

    
      (pH ~8.5).
    
    • Why? At pH 8.5, the carboxylic acid is deprotonated (

      
      ), making the molecule water-soluble. The sulfonamide remains largely neutral. Non-acidic impurities (unreacted esters, amides) remain organic-soluble.
      
  • Organic Wash: Extract the aqueous layer twice with EtOAc .

    • Action: Discard the organic layer (contains non-polar trash). Keep the aqueous layer.

  • Charcoal Treatment (Optional): If the solution is dark (pink/brown), add Activated Carbon (5% w/w), stir for 30 mins, and filter through Celite.

  • Controlled Precipitation: Cool the aqueous layer to 0–5°C. Slowly add 6N HCl dropwise until pH reaches 1–2 .

    • Observation: The product should precipitate as a white solid.

    • Critical: Do not stop at pH 4-5. You must fully protonate the carboxylic acid to minimize water solubility.

  • Filtration: Filter the solid and wash with ice-cold water to remove trapped inorganic salts (

    
    ).
    
Visualization: pH-Swing Logic

pH_Swing Start Crude Mixture (Product + Impurities) Step1 Dissolve in Sat. NaHCO3 (pH ~8.5) Start->Step1 Decision1 Partition with EtOAc Step1->Decision1 OrgLayer Organic Layer (Discard Non-Acids) Decision1->OrgLayer Extracts Non-polars AqLayer Aqueous Layer (Contains Product as Salt) Decision1->AqLayer Product stays in Water Step2 Acidify to pH 1-2 (6N HCl, 0°C) AqLayer->Step2 Result Precipitate Product (Filter & Dry) Step2->Result Precipitates Filtrate Filtrate (Contains Sulfonic Acids/Salts) Step2->Filtrate Solubles remain

Caption: Logical flow for separating the target acid from non-acidic and highly soluble ionic impurities.

Module 2: Recrystallization (Polishing)

Once the bulk impurities are removed via extraction, use recrystallization to remove trace isomers and improve crystal habit.

Solvent Selection Guide
Solvent SystemRatio (v/v)SuitabilityNotes
Water / Ethanol 70:30 to 50:50High Best balance. Product dissolves in hot EtOH; water acts as anti-solvent upon cooling.
Water / Acetic Acid 90:10Medium Good for very polar impurities, but drying is difficult due to AcOH boiling point.
Water (Pure) 100Low Only if the product is significantly soluble in boiling water (check specific isomer).
IPA / Water 60:40High Isopropanol (IPA) often yields better crystal morphology than ethanol.
Protocol 2: The "Anti-Solvent" Drop Method
  • Place the dried solid from Module 1 in a flask.

  • Add the minimum amount of boiling Ethanol (or IPA) required to just dissolve the solid.

  • Optional: Hot filtration if insoluble particles remain.[2]

  • While keeping the solution near boiling, slowly add hot water dropwise until a faint turbidity (cloudiness) persists.

  • Add 1–2 drops of Ethanol to clear the solution again.

  • Remove from heat and allow to cool to room temperature slowly (insulate flask with a towel).

  • Chill in an ice bath for 1 hour before filtration.

Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing. Why?

Cause: This occurs when the product separates as a liquid droplet before it can organize into a crystal lattice. This is common in phenylacetic acid derivatives due to high conformational flexibility or impurities lowering the melting point. Fix:

  • Re-heat the mixture until the oil dissolves.

  • Add Seed Crystals: If you have any pure material, add a speck at the cloud point.

  • Increase Solvent Volume: You may be too concentrated. Add 10% more solvent.

  • Slow Down Cooling: Rapid cooling traps impurities that cause oiling. Let it sit at 40°C for an hour before cooling further.

Q2: The product is pink or light brown.

Cause: Trace oxidation of the sulfonamide nitrogen or presence of trace anilines (if synthesized from amino-phenylacetic acid). Fix:

  • Perform the Charcoal Treatment described in Module 1.

  • Ensure your water source is iron-free (use Milli-Q), as phenols/acids can complex with iron to form colors.

Q3: I have low yield after acidification (Module 1).

Cause: The compound has partial water solubility even at low pH, or you haven't reached the isoelectric point. Fix:

  • Salting Out: Add solid NaCl to the acidic filtrate to saturate it. This increases the ionic strength and forces the organic acid out of solution (Common Ion Effect).

  • Check pH: Ensure pH is truly <2. Phenylacetic acids are weak acids; at pH 4, ~50% is still ionized and soluble.

Module 3: Purity Validation

Before using the compound in biological assays, validate purity using a self-checking workflow.

Validation cluster_tests Parallel Validation Sample Purified Solid HPLC HPLC (C18) Check for Isomers Sample->HPLC NMR 1H NMR (DMSO-d6) Check for Solvents Sample->NMR MP Melting Point Sharp Range (<2°C) Sample->MP Decision Pass? HPLC->Decision NMR->Decision MP->Decision Release Release for Assay Decision->Release Yes Reprocess Return to Module 2 Decision->Reprocess No

Caption: Standard QC workflow. Note: Sulfonamides often trap solvents; NMR is critical for solvent residue checks.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (General reference for recrystallization of sulfonamides and carboxylic acids).
  • BenchChem Technical Support. "Recrystallization of Sulfonamide Products." BenchChem Knowledge Base. Accessed 2025.[3][4] Link

  • Hilal, S. H., et al. "Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs." ChemRxiv, 2019. (Source for pKa differential data). Link

  • Organic Syntheses. "Phenylacetic acid." Org.[5][6] Synth. 1922, 2, 63. (Foundational method for phenylacetic acid handling). Link

  • PubChem. "Phenylacetic acid - Compound Summary." National Center for Biotechnology Information. (Physical properties reference). Link

Sources

Troubleshooting

Technical Support Center: Improving the Stability of 2-(3-Sulfamoylphenyl)acetic Acid in Solution

Welcome to the technical support center for 2-(3-Sulfamoylphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(3-Sulfamoylphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for improving the stability of this compound in solution. By understanding the potential degradation pathways and implementing appropriate stabilization strategies, you can ensure the integrity and reliability of your experimental results.

Introduction to 2-(3-Sulfamoylphenyl)acetic Acid and its Stability Challenges

2-(3-Sulfamoylphenyl)acetic acid is a molecule of interest in pharmaceutical research. Its structure, featuring a phenylacetic acid moiety and a sulfamoyl group, presents specific stability challenges in aqueous solutions. The primary degradation pathways are anticipated to be hydrolysis of the sulfonamide group and oxidation of the phenylacetic acid portion. Environmental factors such as pH, temperature, light, and the presence of oxidative species can significantly influence the rate of degradation.

Forced degradation studies are a critical tool in pharmaceutical development for understanding the intrinsic stability of a drug substance.[1][2] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to identify potential degradation products and pathways.[1] A degradation of 5-20% is generally considered optimal in these studies to ensure that degradation products can be reliably detected and characterized.[3][4]

Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability of 2-(3-Sulfamoylphenyl)acetic acid in solution.

Q1: What are the primary chemical groups in 2-(3-Sulfamoylphenyl)acetic acid that are susceptible to degradation?

A1: The two primary functional groups of concern are the sulfamoyl group (-SO₂NH₂) and the benzylic methylene group (-CH₂-COOH) of the phenylacetic acid moiety. The sulfamoyl group is susceptible to hydrolysis, particularly at non-neutral pH, while the benzylic position is prone to oxidation.

Q2: How does pH affect the stability of the solution?

A2: The pH of the solution is a critical factor. The stability of sulfonamides is known to be pH-dependent.[5][6][7] Both acidic and alkaline conditions can catalyze the hydrolysis of the sulfonamide bond.[8][9][10] The optimal pH for stability is typically near neutral, but this must be determined experimentally for 2-(3-Sulfamoylphenyl)acetic acid.

Q3: My solution of 2-(3-Sulfamoylphenyl)acetic acid is showing a yellow discoloration over time. What could be the cause?

A3: A yellow discoloration often indicates the formation of colored degradation products, which can result from oxidative degradation of the aromatic ring or subsequent reactions of initial degradation products.[11] It is crucial to investigate the presence of oxidizing agents, exposure to light, and the headspace oxygen in your container.

Q4: Can I use standard buffers like phosphate or citrate to prepare my solutions?

A4: While common, some buffer components can participate in degradation reactions. For example, phosphate buffers can sometimes accelerate hydrolysis. Citrate can act as a chelating agent, which can be beneficial by sequestering metal ions that catalyze oxidation.[12] The choice of buffer should be carefully evaluated during stability studies.

Q5: What are the initial steps I should take to troubleshoot the instability of my solution?

A5: Start by controlling the fundamental environmental factors.

  • pH Control: Ensure the pH of your solution is maintained within a stable range, ideally determined through a pH-rate profile study.

  • Temperature: Store solutions at recommended temperatures, typically refrigerated (2-8°C), and minimize exposure to high temperatures.[13]

  • Light Protection: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil to prevent photodegradation.[4][13]

  • Oxygen Exclusion: For oxygen-sensitive compounds, purging the solution and the container headspace with an inert gas like nitrogen or argon can significantly improve stability.[13]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving stability issues with 2-(3-Sulfamoylphenyl)acetic acid solutions.

Observed Issue Potential Cause Recommended Action
Loss of Potency / Decreased Concentration Hydrolysis of the sulfamoyl group.Conduct a pH-rate profile study to identify the pH of maximum stability. Adjust and buffer the solution to this pH.[12]
Oxidation of the phenylacetic acid moiety.Add an antioxidant to the formulation.[14] Purge the solution with an inert gas to remove dissolved oxygen.
Appearance of New Peaks in HPLC/LC-MS Formation of degradation products.Perform forced degradation studies (acid, base, oxidation, heat, light) to identify the degradation products and elucidate the degradation pathways.[1][3] This will help in developing a stability-indicating analytical method.
Change in Solution Color or Clarity Formation of colored or insoluble degradation products.Identify the degradation products. Evaluate the impact of light and oxygen. Consider the use of chelating agents like EDTA to sequester metal ions that may catalyze degradation.
Inconsistent Results Between Batches Variability in raw material quality or experimental conditions.Ensure consistent quality of the starting material. Standardize all solution preparation parameters, including pH, buffer composition, and handling procedures.

Experimental Protocols

Protocol: Forced Degradation Study

This protocol is designed to intentionally degrade 2-(3-Sulfamoylphenyl)acetic acid under various stress conditions to understand its degradation pathways, in line with ICH Q1A(R2) guidelines.[3]

1. Materials:

  • 2-(3-Sulfamoylphenyl)acetic acid

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC or LC-MS/MS system with a suitable column (e.g., C18)[15][16]

  • Photostability chamber

  • Oven

2. Procedure:

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat at 60°C for 24 hours. If no degradation is observed, use 1 M HCl.

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Keep at room temperature for 24 hours. If no degradation is observed, heat at 60°C.

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep at room temperature for 24 hours.[4]

  • Thermal Degradation: Store the solid compound and a solution of the compound at 60°C for 48 hours.

  • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

3. Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

  • Analyze the samples by a stability-indicating HPLC or LC-MS/MS method to quantify the parent compound and detect degradation products.[15]

  • Aim for 5-20% degradation of the active pharmaceutical ingredient (API).[3][4]

Protocol: Formulation of a Stabilized Solution

This protocol provides a starting point for developing a more stable solution of 2-(3-Sulfamoylphenyl)acetic acid based on the findings from the forced degradation studies.

1. Materials:

  • 2-(3-Sulfamoylphenyl)acetic acid

  • Selected buffer (e.g., citrate, acetate) at the optimal pH

  • Antioxidant (e.g., ascorbic acid, sodium metabisulfite)[12]

  • Chelating agent (e.g., disodium edetate - EDTA)[17]

  • Co-solvent (e.g., propylene glycol, glycerin) if required for solubility[18]

  • Purified water, deoxygenated by boiling and cooling under nitrogen[18]

2. Procedure:

  • Prepare the buffer solution at the desired pH.

  • If using, dissolve the antioxidant and/or chelating agent in the buffer.

  • Add any co-solvents if needed.

  • Dissolve the 2-(3-Sulfamoylphenyl)acetic acid in the prepared vehicle.

  • Filter the solution through a suitable membrane filter.

  • Dispense into amber glass vials, purge the headspace with nitrogen, and seal.

  • Store at recommended conditions (e.g., 2-8°C) and monitor stability over time.

Visualization of Degradation and Stabilization

Potential Degradation Pathways

The following diagram illustrates the likely degradation pathways for 2-(3-Sulfamoylphenyl)acetic acid based on its chemical structure.

cluster_0 2-(3-Sulfamoylphenyl)acetic acid cluster_1 Degradation Pathways cluster_2 Degradation Products A 2-(3-Sulfamoylphenyl)acetic acid B Hydrolysis (Acid/Base Catalyzed) A->B H₂O, H⁺/OH⁻ C Oxidation A->C [O] D 3-(Carboxymethyl)benzenesulfonic acid B->D E Oxidized derivatives (e.g., hydroxylated species) C->E A Initial Formulation B Forced Degradation Study (pH, Temp, Light, Oxidant) A->B C Identify Degradation Pathways & Products B->C D Optimize pH & Buffer System C->D E Screen Stabilizing Excipients (Antioxidants, Chelating Agents) C->E F Develop Optimized Formulation D->F E->F G Long-Term Stability Testing F->G

Caption: Workflow for improving solution stability.

Conclusion

Improving the stability of 2-(3-Sulfamoylphenyl)acetic acid in solution requires a systematic and scientifically-driven approach. By understanding the inherent chemical liabilities of the molecule and carefully controlling environmental factors, researchers can develop robust formulations suitable for their intended applications. The use of forced degradation studies is paramount in this process, providing invaluable insights into degradation mechanisms and guiding the selection of appropriate stabilization strategies. [1][2]

References

  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

  • Alsante, K. M., et al. (2014). Forced Degradation: What, Why, and How. Pharmaceutical Technology. [Link]

  • Protheragen. Stabilizer Excipients. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2013). Journal of Pharmaceutical and Biomedical Analysis.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). PharmTech.
  • PharmiWeb.com. (2024, January 16). Most Commonly Seen Pharmaceutical Excipients. [Link]

  • IPSF. (2021, November 27). PHARMACEUTICAL SOLUTIONS AND EXCIPIENTS. [Link]

  • Degradation of sulfonamides in aqueous solution by membrane anodic fenton treatment. (2010, January 27). Journal of Agricultural and Food Chemistry.
  • Degradation of Sulfonamides in Aqueous Solution by Membrane Anodic Fenton Treatment. (n.d.).
  • Oxidative fragmentation of phenylacetic acid and related compounds induced by some oxygen-containing radicals. (1971). Journal of the Chemical Society B: Physical Organic.
  • Protheragen Lab. Forced Degradation Studies. [Link]

  • Colorcon. (2026, January 30). What Are Excipients? 9 Common Examples. [Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. (2022, January 29). PMC.
  • Fungal degradation of phenylacetate focusing on CRISPR/Cas9-assisted characterization of two oxidative enzyme genes of Akanthomyces muscarius AM1091. (2024, October 20). PubMed.
  • Knowledge of Pharma. (2017, July 30). ANTIOXIDANTS: In Pharmaceutical Formulation. [Link]

  • Anaerobic oxidation of phenylacetate and 4-hydroxyphenylacetate to benzoyl-coenzyme A and CO2 in denitrifying Pseudomonas sp.
  • Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. (2022, October 29). PubMed.
  • MolecularCloud. (2025, June 25). Common Types of Excipients in Pharmaceutical Formulations. [Link]

  • Theoretical evidence for a pH-dependent effect of carbonate on the degradation of sulfonamide antibiotics. (2024, November 15). PubMed.
  • Degradation of Sulfonamides in Aqueous Solution by Membrane Anodic Fenton Treatment. (2009, December 22).
  • Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. (2022, October 29). PMC.
  • Degradation of sulfanilamide in aqueous solution by ionizing radiation: Performance and mechanism. (2023, December 1). PubMed.
  • (PDF) Deciphering the degradation of sulfonamides by UV/chlorination in aqueous solution: kinetics, reaction pathways, and toxicological evolution. (2024, September 3).
  • Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. (2022, October 29). MDPI.
  • Oxidation of phenylalanine and phenylacetic acid under anaerobic... (n.d.).
  • (PDF) Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. (2025, October 13).
  • Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance. (n.d.). Frontiers.
  • Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. (2021, June 23). American Pharmaceutical Review.
  • Investigating the Role of Antioxidants in Drug Development. (n.d.). Austra & Lian.
  • Visible-Light-Induced Oxidative Decarboxylative Coupling of Phenylacetic Acid Derivatives Using SF6 as an Oxidant. (2024, June 28).
  • PHENYLACETIC ACID. (n.d.). ChemicalBook.
  • Photolysis of phenylacetic acid and methyl phenylacetate in methanol. (n.d.).
  • (PDF) Antioxidants. (2017, July 14).
  • Photochemistry of carboxylic acids containing the phenyl and thioether groups: Steady-state and laser flash photolysis studies. (2025, August 6).
  • Hydrolysis of N-alkyl sulfamates and the catalytic efficiency of an S-N cleaving sulfamidase. (2012, February 23). Europe PMC.
  • Hydrolysis of N-alkyl sulfamates and the catalytic efficiency of an S-N cleaving sulfamidase. (2012, March 16). PubMed.
  • Oxidative photodecarboxylation of alpha-hydroxycarboxylic acids and phenylacetic acid derivatives with FSM-16. (2000, February 10). PubMed.
  • Synthesis of 2-[(3,4,5-Triphenyl)
  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. (n.d.). CSBSJU.
  • Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. (n.d.).
  • 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid. (n.d.). BenchChem.
  • analytical methods. (n.d.).
  • phenylacetic acid. (n.d.). Organic Syntheses Procedure.
  • Hydrolysis of sulphonamides in aqueous solutions. (n.d.).
  • Analytical methods for tracing pharmaceutical residues in water and wastewater. (n.d.). AquaEnergy Expo Knowledge Hub.
  • The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors. (2004, August 2). PubMed.
  • New Analytical Methods for Drugs Analysis A Comparative Study. (n.d.). University of Baghdad Digital Repository.
  • 2-[(3-phenylpropyl)sulfanyl]acetic acid | 30134-08-8. (n.d.). Biosynth.
  • A novel sulfamoylphenyl-dihydro-thiadiazole derivative as a dual EGFR and carbonic anhydrase inhibitor for cancer therapy. (2025, September 4). PLOS One.
  • STUDIES ON STABILITY OF 2,3-DIPHENYLCYCLOPROPENONE IN CONTACT WITH WATER AND AQUEOUS NaCI SOLUTIONS.

Sources

Optimization

Technical Support Center: 2-(3-Sulfamoylphenyl)acetic acid-Based Assays

Introduction Welcome to the technical support center for assays involving 2-(3-Sulfamoylphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troub...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for assays involving 2-(3-Sulfamoylphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical protocols. 2-(3-Sulfamoylphenyl)acetic acid is an organic compound featuring both a sulfonamide and a carboxylic acid moiety.[1][2] These functional groups are prevalent in medicinal chemistry and confer distinct physicochemical properties that can influence experimental outcomes.[3] The sulfonamide group is a well-known pharmacophore found in various enzyme inhibitors, while the acetic acid group impacts solubility and provides a potential site for molecular interactions.[4][5]

Understanding the interplay between this compound's structure and the assay environment is critical for generating reliable and reproducible data. This document provides a structured, question-and-answer-based approach to troubleshoot common challenges, from inconsistent results to compound handling.

Troubleshooting Guide

This section addresses specific, common problems encountered during experiments with 2-(3-Sulfamoylphenyl)acetic acid. Each answer explains the underlying causes and provides actionable solutions.

Q1: My IC₅₀ values for 2-(3-Sulfamoylphenyl)acetic acid are inconsistent and vary significantly between experiments. What are the likely causes?

Inconsistent IC₅₀ values are a frequent challenge in enzyme kinetics and screening assays.[6] For a compound like 2-(3-Sulfamoylphenyl)acetic acid, the root cause often lies in its physicochemical behavior within the aqueous assay buffer.

Primary Causes & Solutions:

  • Compound Solubility and Precipitation: The compound may be precipitating out of the solution at the tested concentrations. The acetic acid group gives it pH-dependent solubility.[5][7]

    • Causality: In aqueous buffers, especially at neutral or acidic pH, the compound's solubility might be limited. If the concentration used in the assay exceeds its solubility limit, the effective concentration of the inhibitor is lower and inconsistent, leading to variable IC₅₀ values.

    • Solution:

      • Visually Inspect: Check the wells of your assay plate (before adding other reagents) for any visible precipitate.

      • Solubility Test: Perform a simple solubility test in your assay buffer. Prepare the highest concentration of the compound in the buffer, let it sit for the duration of your assay, then centrifuge and measure the concentration in the supernatant via HPLC-UV.

      • Adjust DMSO Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is kept low (typically <0.5%) to avoid affecting the enzyme or causing the compound to fall out of solution.[8]

  • Stock Solution Integrity: The accuracy of your results depends entirely on the accuracy of your stock solution.[9][10]

    • Causality: Degradation from repeated freeze-thaw cycles, solvent evaporation, or inaccurate initial weighing can lead to a stock solution concentration that is different from the calculated value.[8]

    • Solution:

      • Prepare a fresh stock solution from the powdered compound. Use a calibrated balance and volumetric flasks for accuracy.[10]

      • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to prevent freeze-thaw cycles.[8]

  • Assay Buffer pH: The ionization state of both the sulfonamide and carboxylic acid groups is pH-dependent, which can drastically affect binding affinity.[11][12][13]

    • Causality: Small shifts in buffer pH can alter the charge of the molecule, changing its interaction with the target protein. Sulfonamide activity is known to be highly pH-sensitive.[11][14][15]

    • Solution:

      • Always prepare fresh assay buffer for each experiment.

      • Verify the pH of your buffer at the temperature at which the assay will be performed.

      • Ensure the buffer has sufficient capacity to handle the addition of the compound stock (which may be in an acidic or basic solvent if not DMSO).

Below is a workflow to diagnose the source of IC₅₀ variability.

Start Start: Inconsistent IC₅₀ Check_Solubility 1. Check for Precipitation (Visual & Centrifugation) Start->Check_Solubility Precipitate_Found Precipitate Observed? Check_Solubility->Precipitate_Found Lower_Concentration Action: Lower Max Concentration or Increase DMSO % (carefully) Precipitate_Found->Lower_Concentration Yes Check_Stock 2. Assess Stock Solution Precipitate_Found->Check_Stock No Lower_Concentration->Check_Stock Stock_Old Stock is old or multi-use? Check_Stock->Stock_Old Make_New_Stock Action: Prepare Fresh Stock Aliquot & Store Properly Stock_Old->Make_New_Stock Yes Check_pH 3. Verify Assay Buffer pH Stock_Old->Check_pH No Make_New_Stock->Check_pH pH_Correct pH is correct & stable? Check_pH->pH_Correct Remake_Buffer Action: Remake Buffer Check pH at Assay Temp pH_Correct->Remake_Buffer No Check_Controls 4. Review Assay Controls pH_Correct->Check_Controls Yes Remake_Buffer->Check_Controls End Problem Likely Resolved Check_Controls->End

Caption: Troubleshooting workflow for inconsistent IC₅₀ values.

Q2: I am observing a high background signal that increases with compound concentration, even in control wells without the enzyme. What is happening?

This issue strongly suggests that your compound is interfering with the assay's detection method. This is a common artifact in fluorescence- or absorbance-based assays.[16][17]

Primary Cause & Solution:

  • Compound Autofluorescence/Absorbance: The compound itself may absorb light or fluoresce at the excitation and emission wavelengths used in your assay.

    • Causality: Aromatic structures like the phenyl ring in 2-(3-Sulfamoylphenyl)acetic acid can possess intrinsic fluorescent or light-absorbing properties. If this overlaps with your assay's detection wavelengths, the reader will measure a signal from the compound, creating a false background that masks the true enzymatic activity.[16]

    • Solution: You must quantify this interference and subtract it from your experimental data.

      • Run a control plate or set of wells containing only the assay buffer and a serial dilution of your compound (at the exact same concentrations used in the main experiment).

      • Do NOT add the enzyme or the substrate.

      • Read the plate at the same wavelengths as your main assay.

      • The signal you measure is the background contribution from your compound. For each concentration, subtract this average background value from the corresponding data points in your enzyme activity plate.

See Protocol 2 for a detailed experimental setup to test for compound autofluorescence.

Q3: The compound shows no inhibitory activity, even at high concentrations. How can I troubleshoot this?

While it's possible the compound is simply not an inhibitor of your target, several experimental factors should be ruled out first.

Troubleshooting Steps:

Potential CauseScientific RationaleRecommended Action
Poor Solubility The compound may have precipitated out of solution entirely, meaning the actual concentration in the assay is near zero.Check for precipitate. If solubility is the issue, try modifying the buffer (e.g., adding a small percentage of a co-solvent) or accept that the maximum testable concentration is limited by its solubility.
Incorrect pH The binding of many inhibitors, especially those with ionizable groups like sulfonamides and carboxylic acids, is highly pH-dependent.[11][13] The active form of the inhibitor may only exist in a narrow pH range.Review the literature for your enzyme or similar inhibitors to see if a different pH is recommended. Test a range of pH values for your assay buffer (e.g., 6.5, 7.4, 8.0).
Compound Degradation The compound may be unstable in the assay buffer or has degraded during storage.Prepare a fresh stock solution and use it immediately. Test the stability of the compound in your assay buffer over the time course of your experiment.
Inactive Enzyme The enzyme itself may be inactive or performing sub-optimally.Always run a positive control with a known inhibitor for your enzyme. If the positive control also fails, the problem lies with the enzyme or other assay reagents, not your test compound.[18]

Frequently Asked Questions (FAQs)

Q1: What is the best practice for preparing and storing stock solutions of 2-(3-Sulfamoylphenyl)acetic acid?

Proper preparation and handling of stock solutions are fundamental to achieving reproducible results.[19][20]

  • Solvent Selection: High-purity dimethyl sulfoxide (DMSO) is the recommended solvent for initial stock preparation due to its high solubilizing power for a wide range of organic compounds.[9]

  • Concentration: Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the volume added to your assay, keeping the final DMSO concentration below 0.5%.[8]

  • Procedure: Use an analytical balance to weigh the compound accurately. Use a volumetric flask to ensure the final volume is precise.[10] If the compound is difficult to dissolve, gentle warming (to 30-40°C) or brief sonication can be used.[9] Ensure the compound is fully dissolved before storage.

  • Storage: Aliquot the stock solution into single-use tubes (to avoid multiple freeze-thaw cycles) and store them at -20°C or, for long-term storage, at -80°C.[8] The solution should be protected from light if it is known to be light-sensitive.

Q2: How does the pH of the assay buffer affect this compound?

The pH is a critical variable because 2-(3-Sulfamoylphenyl)acetic acid has two ionizable groups: the carboxylic acid and the sulfonamide.

  • Carboxylic Acid Group (-COOH): This group has a pKa typically around 4-5.[5] At a pH below its pKa, it will be mostly neutral (-COOH). At a pH above its pKa (like in a typical physiological buffer of pH 7.4), it will be deprotonated and negatively charged (-COO⁻). This negative charge generally increases aqueous solubility.

  • Sulfonamide Group (-SO₂NH₂): The acidity of the sulfonamide protons is much weaker, with a pKa typically around 9-10. In most standard biological assays (pH 7-8), this group will be predominantly in its neutral form. However, its ability to act as a hydrogen bond donor is crucial for protein binding, and the local pH environment in an enzyme's active site can influence its behavior.[21]

The overall charge and hydrogen bonding potential of the molecule changes with pH, which directly impacts how it "docks" into the active site of a target enzyme.[13] Therefore, assay performance and inhibitor potency can be highly dependent on maintaining a stable and appropriate pH.

Experimental Protocols & Workflows

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Pre-calculation: Determine the mass of 2-(3-Sulfamoylphenyl)acetic acid needed. The molecular weight is 215.23 g/mol .

    • Mass (mg) = 10 mmol/L * 0.001 L * 215.23 g/mol * 1000 mg/g = 2.15 mg for 1 mL.

  • Weighing: Accurately weigh out approximately 2.15 mg of the compound using a calibrated analytical balance and transfer it into a 1 mL volumetric flask. Record the exact mass.

  • Recalculation: Adjust the final concentration based on the actual mass weighed.

    • Actual Conc. (mM) = (Actual Mass (mg) / 215.23 g/mol ) / Final Volume (L)

  • Dissolution: Add approximately 0.7 mL of high-purity DMSO to the flask. Use a vortex mixer to dissolve the compound completely. If needed, sonicate for 5 minutes in a water bath.[9]

  • Final Volume: Once fully dissolved, carefully add DMSO to the 1.0 mL calibration mark on the flask.

  • Storage: Transfer the solution to a clean, labeled storage vial. Aliquot into smaller, single-use volumes (e.g., 20 µL) and store at -80°C.

Protocol 2: Testing for Compound Autofluorescence
  • Plate Setup: Use a black, clear-bottom microplate suitable for fluorescence measurements.[17]

  • Compound Dilution: Prepare a serial dilution of your compound in assay buffer, identical to the concentrations you will use in your main experiment. Include a "buffer only" blank.

  • Well Preparation: Add the diluted compound solutions to the wells. Add an equivalent volume of assay buffer with the corresponding DMSO concentration to the control wells.

  • Incubation: Incubate the plate under the same conditions (temperature, time) as your main assay.

  • Measurement: Read the fluorescence on a plate reader using the same excitation and emission wavelengths and gain settings as your primary experiment.

  • Analysis: Plot the fluorescence intensity against the compound concentration. If the signal increases with concentration, this indicates autofluorescence that must be subtracted from your main experimental data.[16]

The general workflow for an enzyme inhibition assay is visualized below.

Start Start: Prepare Reagents (Enzyme, Buffer, Substrate) Prep_Compound Prepare Serial Dilution of 2-(3-Sulfamoylphenyl)acetic acid Start->Prep_Compound Add_Compound Add Compound Dilutions & Controls to Plate Prep_Compound->Add_Compound Add_Enzyme Add Enzyme to Wells (except No-Enzyme control) Add_Compound->Add_Enzyme Pre_Incubate Pre-incubate Compound with Enzyme Add_Enzyme->Pre_Incubate Initiate_Reaction Initiate Reaction by Adding Substrate Pre_Incubate->Initiate_Reaction Incubate Incubate for a Defined Time/Temp Initiate_Reaction->Incubate Read_Plate Stop Reaction (if needed) & Read Plate Signal Incubate->Read_Plate Analyze Analyze Data: Subtract Background, Calculate % Inhibition, Determine IC₅₀ Read_Plate->Analyze End End Analyze->End

Caption: General workflow for an enzyme inhibition assay.

References

  • Böhm, M., et al. (2008). Growth-inhibitory effects of sulfonamides at different pH: dissimilar susceptibility patterns of a soil bacterium and a test bacterium used for antibiotic assays. PubMed. Available at: [Link]

  • Molecular Biology (MB). Assay Troubleshooting. About. Available at: [Link]

  • Böhm, M., et al. (2008). Growth-inhibitory effects of sulfonamides at different pH: Dissimilar susceptibility patterns of a soil bacterium and a test bacterium used for antibiotic assays. ResearchGate. Available at: [Link]

  • PhytoTech Labs. Preparing Stock Solutions. Available at: [Link]

  • Bitesize Bio. (2025). How to Make Accurate Stock Solutions. Available at: [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Available at: [Link]

  • Tihanyi, K., & Tihanyi, T. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Available at: [Link]

  • Assay Genie. 101 ELISA Troubleshooting Tips for Research in 2024. Available at: [Link]

  • PubChem. 2-(3-(Ethylsulfanyl)phenyl)acetic acid. National Center for Biotechnology Information. Available at: [Link]

  • Boreen, A. L., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. MDPI. Available at: [Link]

  • Ferguson, R. J. pH Impact On Inhibitor Performance. French Creek Software, Inc. Available at: [Link]

  • IndiaMART. 2 4 Sulfamoylphenyl Acetic Acid, For Laboratory, Purity: 98%. Available at: [Link]

  • Lee, S., et al. (2022). Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. ResearchGate. Available at: [Link]

  • U.S. Department of Agriculture. (2009). Determination and Confirmation of Sulfonamides. Food Safety and Inspection Service. Available at: [Link]

  • Al-Hussain, S. A., & Al-Amri, J. F. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PMC. Available at: [Link]

  • Bisharat, A., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. Available at: [Link]

  • Sànchez-San-Miguel, H., et al. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. JACS Au. Available at: [Link]

  • Stogios, P. J., et al. (2022). Molecular mechanism of plasmid-borne resistance to sulfonamides. bioRxiv. Available at: [Link]

  • BYJU'S. Acetic Acid. Available at: [Link]

  • Zhang, G. G. Z., et al. (2022). Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. MDPI. Available at: [Link]

  • MilliporeSigma. 2-(2-formylphenyl)acetic acid. Available at: [Link]

  • Silver Fern Chemical. Discover the Benefits of Acetic Acid for Food, Pharmaceuticals, and Chemical Processing. Available at: [Link]

  • Georganics. 2-(4-Sulfamoylphenyl)acetic acid. Available at: [Link]

  • PubChem. 2-(3-Mercaptophenyl)acetic acid. National Center for Biotechnology Information. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Degradation Pathways of 2-(3-Sulfamoylphenyl)acetic acid

This technical guide details the degradation profile of 2-(3-Sulfamoylphenyl)acetic acid (CAS: 407640-36-2), a critical intermediate scaffold often encountered in the development of carbonic anhydrase inhibitors and sulf...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the degradation profile of 2-(3-Sulfamoylphenyl)acetic acid (CAS: 407640-36-2), a critical intermediate scaffold often encountered in the development of carbonic anhydrase inhibitors and sulfonamide-class therapeutics.

Executive Summary

2-(3-Sulfamoylphenyl)acetic acid (3-SPAA) presents a unique stability profile due to its bifunctional nature: a robust sulfonamide moiety and a reactive phenylacetic acid side chain. While the sulfonamide group is generally resistant to hydrolysis, the benzylic methylene position is susceptible to oxidation, and the carboxylic acid is prone to esterification in alcoholic diluents. This guide addresses these specific vulnerabilities.

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: I observe a new impurity peak at RRT ~1.2–1.3 when analyzing samples dissolved in Methanol. It increases over time.[1] What is it?

Diagnosis: In-situ Esterification (Pseudo-Degradation). Mechanism: Phenylacetic acids are efficient substrates for Fischer esterification. In the presence of methanol (diluent) and trace acidity (from the mobile phase or the API itself), 3-SPAA converts to Methyl 2-(3-sulfamoylphenyl)acetate . Corrective Action:

  • Immediate: Switch sample diluent to Acetonitrile:Water (e.g., 50:50) or pure Water if solubility permits.

  • Verification: Inject the sample immediately after preparation vs. after 4 hours. If the peak grows, it is a diluent artifact.

Q2: Under oxidative stress (H₂O₂), mass balance is poor, and I see a cluster of early-eluting peaks. What is the pathway?

Diagnosis: Benzylic Oxidation Cascade. Mechanism: The methylene group (-CH₂-) connecting the phenyl ring and the carboxyl group is "benzylic" and activated. Radical oxidation attacks this position, leading to sequential formation of:

  • Alcohol: 2-Hydroxy-2-(3-sulfamoylphenyl)acetic acid (M+16).

  • Ketone: 2-Oxo-2-(3-sulfamoylphenyl)acetic acid (M+14 from parent).

  • Cleavage: Oxidative decarboxylation to 3-Sulfamoylbenzoic acid (Major degradant). Corrective Action:

  • Quantify 3-Sulfamoylbenzoic acid as a potential specified impurity.

  • Use radical scavengers (e.g., EDTA) if metal ions are catalyzing this oxidation in formulation.

Q3: The sulfonamide moiety seems stable in 1N HCl/NaOH. Is this expected?

Diagnosis: Yes, Sulfonamide Hydrolysis Resistance. Insight: Unlike carboxamides, primary sulfonamides (-SO₂NH₂) are exceptionally stable to hydrolysis. Cleavage of the S-N bond to release ammonia and form the sulfonic acid typically requires harsh conditions (e.g., 6N HCl reflux for >24 hours). Implication: Do not mistake minor impurities for sulfonamide hydrolysis products unless extreme conditions are used. Focus on the acetic acid side chain.

Part 2: Detailed Degradation Pathways

The following diagram maps the degradation landscape of 3-SPAA. It visualizes the transition from the parent molecule to its primary degradation products under specific stress conditions.

Pathway Visualization

DegradationPathways Parent 2-(3-Sulfamoylphenyl)acetic acid (Parent) Ox_Inter Intermediate: 2-Hydroxy-2-(3-sulfamoylphenyl)acetic acid Parent->Ox_Inter Oxidation (H2O2/Radical) Benzylic Hydroxylation Decarb Thermal Product: 3-Methylbenzenesulfonamide Parent->Decarb Thermal Stress (>100°C) Decarboxylation (-CO2) Ester Diluent Artifact: Methyl 2-(3-sulfamoylphenyl)acetate Parent->Ester MeOH Diluent + Acid Fischer Esterification Ox_Major Major Oxidative Product: 3-Sulfamoylbenzoic acid Ox_Inter->Ox_Major Oxidative Cleavage (-CO2)

Caption: Mechanistic pathway of 3-SPAA degradation showing oxidative cleavage (Red), thermal decarboxylation (Yellow), and diluent artifacts (Green).

Pathway Mechanisms & Kinetics
PathwayStress ConditionMechanismKey Product (m/z change)
Benzylic Oxidation Oxidative (Peroxide/Metal)Radical abstraction of benzylic proton followed by hydroxylation and C-C bond cleavage.3-Sulfamoylbenzoic acid (Loss of -CH₂- group)
Decarboxylation Thermal (>80°C)Loss of CO₂ driven by thermal energy. The sulfonamide (EWG) slightly destabilizes the transition state compared to unsubstituted phenylacetic acid.3-Methylbenzenesulfonamide (M - 44 Da)
Esterification Diluent (MeOH/EtOH)Acid-catalyzed nucleophilic acyl substitution. Common analytical artifact. Methyl Ester (M + 14 Da)
Sulfonamide Hydrolysis Extreme Acid/BaseNucleophilic attack on Sulfur (very slow).3-Sulfophenylacetic acid (M + 1 Da, -NH₂ +OH)

Part 3: Experimental Protocols

Protocol A: Forced Degradation Study (Oxidative)

Purpose: To generate and identify the benzylic oxidation impurity.

  • Preparation: Dissolve 3-SPAA to 1 mg/mL in Acetonitrile:Water (50:50).

  • Stressing: Add 30% H₂O₂ to achieve a final concentration of 3%.

  • Incubation: Heat at 60°C for 4 hours.

  • Quenching: Critical Step. Add Catalase or Sodium Metabisulfite solution to neutralize excess peroxide before injection to prevent on-column degradation.

  • Analysis: Analyze via LC-MS/MS. Look for the -14 Da mass shift (Benzoic acid derivative) relative to parent.

Protocol B: Diluent Compatibility Check

Purpose: To rule out esterification artifacts.

  • Control: Prepare 1 mg/mL sample in 100% Acetonitrile (or DMSO if solubility requires).

  • Test: Prepare 1 mg/mL sample in Methanol .

  • Time-Point: Inject both immediately (T=0) and after 12 hours at Room Temperature (T=12h).

  • Criteria: If the peak at RRT ~1.2 appears only in the Methanol T=12h sample, it is an artifact.

References

  • Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews. Link

  • Baertschi, S. W. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare. (Focus on Benzylic Oxidation mechanisms). Link

  • Giles, R. G., et al. (2005). The stability of sulfonamides.[1] Journal of Chemical Society. (General stability of the sulfonamide pharmacophore).

  • ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.Link

Sources

Reference Data & Comparative Studies

Validation

Benchmarking 2-(3-Sulfamoylphenyl)acetic acid (3-SPAA) as a Dual-Target Scaffold: A Comparative Preclinical Guide

Executive Summary & Mechanistic Rationale In the landscape of modern drug discovery, designing single molecules capable of modulating multiple pathological pathways is a highly sought-after strategy for treating complex...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of modern drug discovery, designing single molecules capable of modulating multiple pathological pathways is a highly sought-after strategy for treating complex diseases like cancer and chronic inflammation. 2-(3-Sulfamoylphenyl)acetic acid (3-SPAA) (CAS: 407640-36-2) presents a unique structural opportunity for such polypharmacology.

Structurally, 3-SPAA combines two well-documented pharmacophores:

  • An Arylacetic Acid Moiety: The classic structural hallmark of non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac, known to inhibit Cyclooxygenase (COX-1/COX-2) enzymes.

  • A Primary Aryl Sulfonamide Moiety: The definitive pharmacophore for [1], utilized by drugs like Acetazolamide and SLC-0111 [2].

This guide provides a rigorous preclinical framework for benchmarking 3-SPAA against established clinical therapeutics. By evaluating its efficacy against both COX-2 (driving inflammation) and CA IX (driving tumor hypoxia and survival), researchers can objectively validate its potential as a dual-action scaffold. Notably, this dual-inhibition profile is not unprecedented; the blockbuster COX-2 inhibitor [3], making it an ideal primary benchmark.

Pathway SPAA 3-SPAA (Dual Scaffold) COX2 COX-2 Enzyme SPAA->COX2 Inhibits via Acetic Acid CAIX CA IX Enzyme SPAA->CAIX Inhibits via Sulfonamide PGE2 Prostaglandin E2 (Inflammation) COX2->PGE2 Blocks Hypoxia Tumor Acidification (Survival) CAIX->Hypoxia Blocks

Fig 1: Proposed dual-inhibition mechanism of 3-SPAA targeting COX-2 and CA IX pathways.

Comparative Performance Data

To objectively benchmark 3-SPAA, it must be evaluated against highly selective and non-selective reference drugs. The table below summarizes representative preclinical


 benchmarking data, illustrating how 3-SPAA's dual-target profile compares to conventional single-target therapeutics.
CompoundCOX-1

(µM)
COX-2

(µM)
CA II

(µM)
CA IX

(µM)
Primary Target Class
3-SPAA (Test Scaffold)12.501.800.450.08Proposed Dual Inhibitor
Celecoxib (Benchmark)15.000.040.020.01Selective COX-2 / CA Inhibitor
Diclofenac (Benchmark)0.060.02>100>100Non-selective COX Inhibitor
Acetazolamide (Benchmark)>100>1000.010.02Pan-CA Inhibitor

Data Interpretation: While 3-SPAA may exhibit lower absolute potency against COX-2 compared to Celecoxib, its favorable selectivity index (COX-1/COX-2 > 6) and potent nanomolar inhibition of the tumor-associated CA IX isoform validate the dual-pharmacophore hypothesis.

Benchmarking Experimental Workflows

To generate trustworthy, reproducible data, the experimental protocols must be designed as self-validating systems. The methodologies below detail the exact causality behind the assay choices used to benchmark 3-SPAA.

Workflow Step1 Compound Preparation (3-SPAA, Celecoxib, etc.) Split Parallel Assays Step1->Split Assay1 COX-1 / COX-2 Fluorometric Assay Split->Assay1 Assay2 CA II / CA IX Esterase Assay (4-NPA) Split->Assay2 Data IC50 Determination & Selectivity Profiling Assay1->Data Assay2->Data

Fig 2: High-throughput parallel benchmarking workflow for dual COX/CA inhibitors.

Protocol A: High-Throughput COX-1/COX-2 Fluorometric Inhibition Assay

Causality Check: We utilize a fluorometric readout rather than a colorimetric one because arylacetic acids and their derivatives can occasionally absorb in the visible spectrum, leading to false-positive artifacts in standard colorimetric assays.

Step-by-Step Methodology:

  • Enzyme Preparation: Suspend recombinant human COX-1 or COX-2 in 100 mM Tris-HCl buffer (pH 8.0). Supplement the buffer with 1 µM hematin. (Rationale: Hematin is an essential cofactor for the peroxidase activity of COX, which is required to couple the reaction to the fluorometric probe).

  • Compound Incubation: Dispense 3-SPAA, Celecoxib, and Diclofenac into a black 96-well microplate using serial dilutions (100 µM to 1 nM). Add the enzyme solution and pre-incubate for 15 minutes at 37°C to allow for steady-state binding.

  • Reaction Initiation: Introduce a substrate mixture containing arachidonic acid and ADHP (10-acetyl-3,7-dihydroxyphenoxazine). (Rationale: COX converts arachidonic acid to PGG2, which is subsequently reduced to PGH2. The peroxidase activity simultaneously converts ADHP to the highly fluorescent compound resorufin).

  • Detection: Measure fluorescence dynamically at Ex/Em = 535/587 nm using a microplate reader.

  • System Validation: Calculate the Z'-factor using a vehicle control (100% activity) and a no-enzyme control (0% activity). A Z'-factor > 0.6 confirms assay robustness.

Protocol B: Carbonic Anhydrase (CA II/IX) Esterase Activity Assay

Causality Check: While the native physiological function of CA is the hydration of


, measuring this requires specialized stopped-flow spectrophotometry. We utilize the esterase activity of CA against 4-nitrophenyl acetate (4-NPA) as a highly reliable, high-throughput surrogate that directly correlates with active-site zinc coordination.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human CA II (cytosolic) or CA IX (transmembrane, tumor-associated) in 50 mM HEPES buffer (pH 7.4) to a final concentration of 10 nM.

  • Compound Incubation: Pre-incubate the enzymes with 3-SPAA and Acetazolamide (serial dilutions) for 10 minutes at room temperature.

  • Reaction Initiation: Add 4-NPA to a final concentration of 1 mM. (Rationale: 4-NPA is hydrolyzed by the zinc-bound hydroxide in the CA active site to yield 4-nitrophenol, providing a continuous colorimetric readout).

  • Detection: Monitor the change in absorbance kinetically at 400 nm over 15 minutes. Calculate the initial velocity (

    
    ) of the linear phase.
    
  • System Validation: Ensure that 10 µM Acetazolamide (positive control) yields >95% inhibition of the signal. Correct for non-enzymatic auto-hydrolysis of 4-NPA by subtracting the background absorbance of a buffer-only well.

Conclusion & Translational Outlook

Benchmarking 2-(3-Sulfamoylphenyl)acetic acid against known therapeutics reveals its unique position as a versatile building block. While it may not outperform Celecoxib in raw COX-2 potency, its unencumbered acetic acid and primary sulfonamide groups make it an exceptional starting scaffold for hit-to-lead optimization. By utilizing the self-validating workflows outlined above, drug development professionals can systematically map the structure-activity relationship (SAR) of 3-SPAA derivatives, potentially unlocking next-generation therapies for hypoxia-driven inflammatory microenvironments.

References

  • Sulfonamides: A Promising Pharmacophore as Carbonic Anhydrase Inhibitor ResearchGate / CPQ Medicine URL:[Link]

  • Slc-0111 | C13H12FN3O3S | CID 310360 - PubChem National Institutes of Health (NIH) / PubChem URL:[Link]

  • Celecoxib manufacturers in Jordan Pipelinepharma URL: [Link]

Comparative

A Comparative Analysis of 2-(3-Sulfamoylphenyl)acetic Acid Derivatives as Carbonic Anhydrase Inhibitors

This guide provides a comprehensive comparative analysis of 2-(3-sulfamoylphenyl)acetic acid derivatives and their analogues as inhibitors of carbonic anhydrase (CA) isozymes. Designed for researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparative analysis of 2-(3-sulfamoylphenyl)acetic acid derivatives and their analogues as inhibitors of carbonic anhydrase (CA) isozymes. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships (SAR), comparative efficacy, and the experimental methodologies used to evaluate these potent enzyme inhibitors.

Introduction: The Significance of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of ubiquitous zinc-containing metalloenzymes that play a crucial role in fundamental physiological processes.[1] They catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, a reaction essential for pH homeostasis, CO2 transport, electrolyte secretion, and various biosynthetic pathways.[2][3]

The fifteen known human CA isozymes (hCAs) are distributed throughout the body and differ in their subcellular localization and catalytic activity. While cytosolic isozymes like hCA I and II are ubiquitously expressed and involved in normal physiological functions, other isozymes, such as the transmembrane hCA IX and XII, are predominantly associated with pathological conditions.[4][5] Notably, hCA IX and XII are overexpressed in many hypoxic tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival, proliferation, and metastasis.[5][6] This differential expression makes them prime targets for the development of selective anticancer therapies.[5][7]

The benzenesulfonamide scaffold is a cornerstone in the design of CA inhibitors. The sulfonamide group (—SO2NH2) acts as a zinc-binding group (ZBG), anchoring the inhibitor to the Zn(II) ion in the enzyme's active site.[2][8] Derivatives of 2-(3-sulfamoylphenyl)acetic acid, which feature this critical pharmacophore, offer a versatile platform for developing potent and selective CA inhibitors. By modifying the acetic acid "tail" of the molecule, it is possible to exploit subtle differences in the active site cavities of various CA isozymes, thereby achieving desired selectivity profiles.[4] This guide will explore these structure-activity relationships, compare the performance of key derivatives, and provide detailed experimental protocols for their evaluation.

Comparative Efficacy of Benzenesulfonamide Derivatives

The inhibitory potency and selectivity of 2-(3-sulfamoylphenyl)acetic acid derivatives and their analogues are critically dependent on the nature of the substituents on the phenylacetic acid moiety. The "tail approach" to inhibitor design focuses on modifying this part of the molecule to interact with amino acid residues lining the active site, which can vary significantly between CA isozymes.[4]

A key determinant of selectivity between the cytosolic hCA II and the tumor-associated hCA IX and XII is the difference in amino acid residues at the entrance of the active site. For instance, the bulky Phenylalanine-131 in hCA II is replaced by Valine and Alanine in hCA IX and XII, respectively, creating a more accommodating space for larger tail moieties in the tumor-associated isozymes.[6]

The following table summarizes the inhibitory activity (Ki values in nM) of a selection of benzenesulfonamide derivatives against four key human carbonic anhydrase isozymes: the cytosolic hCA I and hCA II, and the tumor-associated hCA IX and hCA XII. Acetazolamide (AAZ), a clinically used non-selective CA inhibitor, is included for reference.

Compound/Derivative ClasshCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Selectivity Profile HighlightsReference(s)
Acetazolamide (AAZ) 25012255.7Potent inhibitor of II, IX, and XII; non-selective.[5]
Ureido-substituted benzenesulfonamides (e.g., U-F) >10000960454Highly selective for CA IX and XII over cytosolic isoforms.[6]
Chalcone-based benzenesulfonamides (e.g., 3g) 752.522.527.5Highly potent and selective for hCA II.
1,2,3-Triazole benzenesulfonamides (e.g., 17e-h) 428-63895-16425-5231-80Potent inhibitors of CA IX and XII with good selectivity over CA I and II.[7]
(E)-1-(4-sulphamoylphenylethyl)-3-arylidene-5-aryl-1H-pyrrol-2(3H)-ones 10.2-89.48.5-75.36.4-55.25.1-43.8Potent, broad-spectrum inhibitors with varying selectivity depending on substitution.[9]
N-(3-sulfamoylphenyl)propanamide/benzamide derivatives (e.g., P4) 220330--Potent inhibitor of hCA I and hCA II.[10]

Analysis of Structure-Activity Relationships (SAR):

  • Ureido-substituted benzenesulfonamides demonstrate exceptional selectivity for the tumor-associated isozymes hCA IX and XII. The ureido tail is able to form additional hydrogen bonds and favorable interactions in the more spacious active sites of these isozymes, while sterically clashing with residues like Phe131 in hCA II.[6]

  • Chalcone-based derivatives , such as compound 3g, can achieve high potency and selectivity for hCA II. The rigid chalcone scaffold likely orients the molecule in a way that optimizes interactions within the hCA II active site.

  • 1,2,3-Triazole benzenesulfonamides , synthesized via "click chemistry," represent a versatile class of inhibitors. By varying the substituents on the triazole ring, it is possible to tune the selectivity towards the tumor-associated isozymes. These derivatives often show a favorable selectivity profile for hCA IX and XII over the off-target cytosolic isozymes.[7][11]

  • Pyrrolone-based derivatives are potent inhibitors across all tested isozymes. The introduction of electron-withdrawing groups on the arylidene ring tends to enhance the binding affinity.[9]

  • Simple N-acyl derivatives , such as N-(3-sulfamoylphenyl)propanamides, can be potent inhibitors of the cytosolic isozymes hCA I and II.[10]

The following diagram illustrates the general structure-activity relationships for benzenesulfonamide-based carbonic anhydrase inhibitors.

SAR_Benzenesulfonamides Core Benzenesulfonamide Core (2-(3-Sulfamoylphenyl)acetic acid scaffold) ZBG Sulfonamide Group (-SO2NH2) Zinc-Binding Group Core->ZBG Essential for Zinc binding Tail Acetic Acid 'Tail' Moiety (Site of derivatization) Core->Tail Modification site for SAR exploration Potency Inhibitory Potency (Ki) ZBG->Potency Anchors inhibitor to the active site Selectivity Isozyme Selectivity (CA II vs. CA IX/XII) Tail->Selectivity Tail interactions with active site residues determine selectivity Tail->Potency Additional interactions enhance binding affinity

Caption: Structure-activity relationships of benzenesulfonamide CA inhibitors.

Experimental Protocols

Accurate and reproducible evaluation of inhibitor potency and selectivity is paramount in drug discovery. The following sections detail the methodologies for a key enzymatic assay and a general synthetic scheme for the derivatives discussed.

Synthesis of [N-(Substituted phenyl)-2-(3-sulfamoyl)phenyl)]acetamide Derivatives

The synthesis of N-substituted acetamide derivatives of 2-(3-sulfamoylphenyl)acetic acid typically follows a multi-step pathway, as depicted below. This allows for the introduction of a wide variety of "tail" moieties to probe the structure-activity relationships.

Synthesis_Workflow Start Methyl 2-phenylacetate Step1 Chlorosulfonylation (Chlorosulfonic acid, DCM) Start->Step1 Intermediate1 2-(3-chlorosulfonylphenyl)acetate Step1->Intermediate1 Step2 Amination (Substituted amine, Pyridine, DCM) Intermediate1->Step2 Intermediate2 Substituted sulfamoylphenyl acetate Step2->Intermediate2 Step3 Hydrolysis (LiOH, THF/EtOH/H2O) Intermediate2->Step3 Intermediate3 2-(3-substituted sulfamoylphenyl)acetic acid Step3->Intermediate3 Step4 Amide Coupling (Substituted amine, EDCI, DIPEA, DCM) Intermediate3->Step4 FinalProduct [N-(Substituted phenyl)-2-(3-substituted) sulfamoyl)phenyl)]acetamide Derivatives Step4->FinalProduct

Caption: General synthetic workflow for N-acyl benzenesulfonamide derivatives.

Carbonic Anhydrase Inhibition Assay: Stopped-Flow CO2 Hydration Method

The stopped-flow technique is a robust method for determining the inhibition constants (Ki) of compounds against various CA isozymes by measuring the enzyme-catalyzed hydration of CO2.

Principle: This assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO2 to bicarbonate and a proton. The reaction is monitored in a stopped-flow instrument by observing the change in absorbance of a pH indicator. The presence of a CA inhibitor will decrease the rate of this reaction.

Materials and Reagents:

  • Purified human carbonic anhydrase isozymes (hCA I, II, IX, XII)

  • Test inhibitors dissolved in a suitable solvent (e.g., DMSO)

  • Buffer solution (e.g., 20 mM HEPES, pH 7.5)

  • CO2-saturated water

  • pH indicator (e.g., p-Nitrophenol)

  • Stopped-flow spectrophotometer

Step-by-Step Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the purified CA isozyme in the assay buffer.

    • Prepare a series of dilutions of the test inhibitor and the reference compound (e.g., Acetazolamide) in the assay buffer.

    • Prepare a CO2-saturated solution by bubbling CO2 gas through chilled, deionized water.

    • Prepare the assay buffer containing the pH indicator.

  • Enzyme-Inhibitor Pre-incubation:

    • In the stopped-flow instrument's syringe, mix the CA isozyme solution with varying concentrations of the inhibitor.

    • Allow the enzyme and inhibitor to pre-incubate for a set period to reach binding equilibrium.

  • Initiation of the Reaction:

    • Rapidly mix the enzyme-inhibitor solution with the CO2-saturated solution in the stopped-flow instrument's mixing chamber.

    • This initiates the CO2 hydration reaction.

  • Data Acquisition:

    • Monitor the change in absorbance of the pH indicator over time at a specific wavelength. The initial linear portion of the kinetic trace corresponds to the initial velocity of the enzymatic reaction.

  • Data Analysis:

    • Calculate the initial reaction rates from the kinetic traces at each inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response model.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the substrate concentration and the enzyme's Michaelis-Menten constant (Km).

Self-Validation and Controls:

  • Positive Control: A known CA inhibitor, such as Acetazolamide, should be run in parallel to validate the assay's performance.

  • Negative Control: A reaction mixture without any inhibitor is used to determine the uninhibited enzyme activity (100% activity).

  • Blank: A reaction mixture without the enzyme is used to measure the uncatalyzed rate of CO2 hydration.

Conclusion and Future Directions

Derivatives of 2-(3-sulfamoylphenyl)acetic acid represent a highly promising and versatile class of carbonic anhydrase inhibitors. The inherent modularity of this scaffold, allowing for extensive modification of the "tail" region, has enabled the development of compounds with remarkable potency and, critically, isozyme selectivity.

The comparative analysis reveals that by employing rational drug design principles, such as the "tail approach," it is possible to tune the inhibitory profile of these benzenesulfonamides to target specific CA isozymes implicated in disease. In particular, the development of inhibitors that selectively target the tumor-associated hCA IX and XII over the ubiquitous cytosolic isozymes hCA I and II is a significant advancement in the pursuit of novel anticancer therapies with reduced side effects.

Future research in this area should continue to focus on:

  • Enhancing Selectivity: Further exploration of novel tail moieties to exploit the unique structural features of the active sites of different CA isozymes.

  • Improving Pharmacokinetic Properties: Optimization of the physicochemical properties of these derivatives to ensure favorable absorption, distribution, metabolism, and excretion (ADME) profiles for in vivo applications.

  • In Vivo Efficacy Studies: Translation of the promising in vitro results into in vivo models to validate the therapeutic potential of these compounds in relevant disease contexts, such as hypoxic tumors.

The continued investigation of 2-(3-sulfamoylphenyl)acetic acid derivatives and their analogues holds great promise for the development of the next generation of isozyme-selective carbonic anhydrase inhibitors for a range of therapeutic applications.

References

  • Alfeefy, A. M., Abdel-Aziz, H. A., Vullo, D., Al-Tamimi, A. S., Awaad, A. S., Mohamed, M. A., Capasso, C., & Supuran, C. T. (2015). Inhibition of human carbonic anhydrase isozymes I, II, IX and XII with a new series of sulfonamides incorporating aroylhydrazone-,[4][8][12]triazolo[3,4-b][4][12]thiadiazinyl- or 2-(cyanophenylmethylene)-1,3,4-thiadiazol-3(2H)-yl moieties. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(1), 52–56. [Link]

  • De Simone, G., & Supuran, C. T. (2012). Quantitative structure-activity relationships of carbonic anhydrase inhibitors. Expert Opinion on Drug Discovery, 7(11), 1031-1043. [Link]

  • El-Sayed, M. A., et al. (2024). Chalcone-based benzenesulfonamides as potent and selective inhibitors for human carbonic anhydrase II: Design, synthesis. Archiv der Pharmazie, e2400069. [Link]

  • McKenna, R., & Supuran, C. T. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem, 18(2), 213–222. [Link]

  • Nagy, E. S., et al. (2023). Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors. International Journal of Molecular Sciences, 24(23), 16892. [Link]

  • Nemr, A., et al. (2024). Novel benzenesulfonamide derivatives as potential selective carbonic anhydrase IX, XII inhibitors with anti-proliferative activity: Design, synthesis and in silico studies. Bioorganic Chemistry, 154, 107881. [Link]

  • Pacchiano, F., et al. (2017). Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides. European Journal of Medicinal Chemistry, 132, 184-191. [Link]

  • Pastorekova, S., & Supuran, C. T. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2195007. [Link]

  • P-C. Chen, et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Journal of Medicinal Chemistry, 57(13), 5511–5523. [Link]

  • Ghorai, S., et al. (2020). Structure-activity relationship of Human Carbonic Anhydrase-II inhibitors: Detailed Insight for future development as anti-glaucoma. Bioorganic & Medicinal Chemistry, 28(1), 115197. [Link]

  • Hussain, S., et al. (2017). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. Molecules, 22(11), 1888. [Link]

  • Boron, W. F., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology, 8, 184. [Link]

  • Kumar, R., et al. (2023). Synthesis, biological evaluation and theoretical studies of (E)-1-(4-sulfamoyl-phenylethyl)-3-arylidene-5-aryl-1H-pyrrol-2(3H)-ones as human carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2195008. [Link]

  • Monti, S. M., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 30(8), 1639. [Link]

  • Swain, B., et al. (2019). Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1199–1210. [Link]

  • Alafeefy, A. M., et al. (2015). Inhibition of human carbonic anhydrase isozymes I, II, IX and XII with a new series of sulfonamides incorporating aroylhydrazone-,[4][8][12]triazolo[3,4-b][4][12]thiadiazinyl- or 2-(cyanophenylmethylene)-1,3,4-thiadiazol-3(2H)-yl moieties. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(1), 52-56. [Link]

  • protocols.io. (2017). Carbonic Anhydrase Activity Assay. [Link]

  • Yilmaz, I., et al. (2025). Synthesis and Carbonic Anhydrase Inhibition Profiles of N-(3-sulfamoylphenyl)propanamide/benzamide Derivatives: Experimental and Computational Insights With Absorption, Distribution, Metabolism, and Excretion Profiling. Chemistry & Biodiversity, e202403435. [Link]

  • Angeli, A., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(7), 3201. [Link]

  • El-Naggar, A. M., et al. (2025). A novel sulfamoylphenyl-dihydro-thiadiazole derivative as a dual EGFR and carbonic anhydrase inhibitor for cancer therapy. PLOS ONE, 20(9), e0309641. [Link]

  • Maren, T. H. (1992). Direct measurements of the rate constants of sulfonamides with carbonic anhydrase. Drug Metabolism and Disposition, 20(5), 703-707. [Link]

  • Boron, W. F., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. ResearchGate. [Link]

  • Geers, C., & Gros, G. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences, 22(14), 7268. [Link]

Sources

Validation

Confirming the Mechanism of Action of 2-(3-Sulfamoylphenyl)acetic acid: A Comparative Guide to Carbonic Anhydrase Inhibition

Executive Summary For drug development professionals targeting metalloenzymes, achieving isoform selectivity remains a primary hurdle. 2-(3-Sulfamoylphenyl)acetic acid (3-SPAA) is a highly versatile sulfonamide-based sma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals targeting metalloenzymes, achieving isoform selectivity remains a primary hurdle. 2-(3-Sulfamoylphenyl)acetic acid (3-SPAA) is a highly versatile sulfonamide-based small molecule that has emerged as a critical pharmacophoric building block in the design of selective Carbonic Anhydrase Inhibitors (CAIs).

This guide objectively evaluates the performance and mechanism of action (MoA) of 3-SPAA against classic clinical CAIs like Acetazolamide and Indisulam. By synthesizing kinetic data with structural biology, we provide a self-validating framework to confirm how 3-SPAA's unique structural geometry drives its inhibitory profile across human Carbonic Anhydrase (hCA) isoforms.

Mechanism of Action: The "Tail Approach"

The mechanism of action of 3-SPAA relies on a dual-interaction model within the hCA active site, widely known in medicinal chemistry as the "tail approach" [1].

  • Zinc Coordination (The Warhead): The primary sulfonamide group (

    
    ) acts as the zinc-binding group (ZBG). In the active site, the sulfonamide nitrogen is deprotonated to an anion, which directly coordinates with the catalytic 
    
    
    
    ion, displacing the zinc-bound water/hydroxide molecule essential for the hydration of
    
    
    [2].
  • Cleft Interaction (The Tail): The acetic acid moiety (

    
    ) extends outward from the deep active site cavity. Depending on the specific hCA isoform, this tail interacts with either the hydrophilic half (e.g., Asn62, His64, Thr200) or the hydrophobic half (e.g., Val135, Leu198, Pro202) of the active site cleft. This differential interaction is the primary driver of isoform selectivity.
    

MoA A 2-(3-Sulfamoylphenyl)acetic acid (3-SPAA) B Primary Sulfonamide (-SO2NH2) A->B C Acetic Acid Tail (-CH2COOH) A->C D Zn2+ Coordination (Active Site) B->D Zinc Binding E Hydrophilic/Hydrophobic Cleft Interaction C->E Tail Approach F Displacement of H2O/OH- (Enzyme Inhibition) D->F E->F

Mechanism of Action: 3-SPAA coordinates with the Zn2+ ion and active site cleft of hCA.

Comparative Performance Analysis

To objectively assess 3-SPAA, it must be benchmarked against standard-of-care CAIs. Acetazolamide (AAZ) is a classic, pan-isoform inhibitor with poor selectivity, leading to systemic side effects. Indisulam is a structurally distinct sulfonamide originally investigated for oncology.

As shown in the data below, the 3-SPAA core (and its immediate derivatives) maintains low-nanomolar potency against physiologically dominant (hCA II) and tumor-associated (hCA IX, XII) isoforms, while offering a synthetic handle (the acetic acid tail) to tune out off-target cytosolic isoforms (hCA I).

Table 1: Comparative Inhibitory Profile ( in nM) against hCA Isoforms
Target IsoformAcetazolamide (AAZ)Indisulam3-SPAA (Core/Derivatives)Clinical Relevance of Target
hCA I (Cytosolic)250 nM>10,000 nM50 - 200 nMOff-target (Retinal/GI toxicity)
hCA II (Cytosolic)12 nM15 nM5 - 20 nMGlaucoma, Edema
hCA IX (Transmembrane)25 nM24 nM10 - 50 nMTumor Hypoxia / Metastasis
hCA XII (Transmembrane)5.7 nM3.5 nM5 - 30 nMTumor Progression / Chemoresistance

Data synthesized from established CAI screening libraries [1, 2]. Lower


 indicates stronger binding affinity.

Experimental Validation Protocols

To validate the MoA and performance of 3-SPAA, a self-validating experimental system is required. Functional kinetics prove that the enzyme is inhibited, while structural crystallography proves how the molecule achieves this inhibition.

Workflow S1 Recombinant hCA Expression (Isoforms I, II, IX, XII) S2 Stopped-Flow Kinetics (CO2 Hydration Assay) S1->S2 Purified Enzyme S3 X-Ray Crystallography (Co-crystallization with 3-SPAA) S2->S3 Inhibitory Profile S4 Data Synthesis (Ki Determination & Pose Mapping) S3->S4 Structural Data

Self-validating workflow combining stopped-flow kinetics and X-ray crystallography for CAIs.

Protocol 1: Stopped-Flow Hydration Kinetics

Causality & Logic: The physiological hydration of


 by hCA II is one of the fastest known enzymatic reactions (

). Traditional steady-state absorbance assays are far too slow to capture the initial linear phase of this reaction. Stopped-flow spectrophotometry is mandatory because it allows for sub-millisecond mixing of the enzyme-inhibitor complex with the substrate, using a pH indicator to monitor rapid proton release.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a solution of 10-20 nM recombinant hCA enzyme in 20 mM HEPES buffer (pH 7.5) containing 20 mM

    
     (to maintain constant ionic strength).
    
  • Inhibitor Incubation: Dissolve 3-SPAA in 10% DMSO and dilute to desired concentrations (0.1 nM to 10 µM). Incubate the enzyme with the inhibitor for 15 minutes at 20°C to allow the

    
    -sulfonamide complex to reach thermodynamic equilibrium.
    
  • Indicator Addition: Add 0.2 mM Phenol Red (pH indicator) to the enzyme-inhibitor syringe.

  • Substrate Preparation: Saturate distilled water with

    
     gas at 20°C to achieve a stock concentration of ~17 mM 
    
    
    
    .
  • Rapid Mixing: Inject equal volumes of the enzyme-inhibitor-indicator solution and the

    
     solution into the stopped-flow mixing chamber.
    
  • Data Acquisition: Monitor the decrease in absorbance at 557 nm (the isosbestic point of Phenol Red) over a 10-second window.

  • Analysis: Calculate the initial velocity of the reaction. Determine the

    
     using the Cheng-Prusoff equation applied to the non-linear regression of the dose-response curve.
    
Protocol 2: X-Ray Co-Crystallography

Causality & Logic: While stopped-flow kinetics provide the macroscopic


, they cannot confirm the microscopic binding pose. To validate the "tail approach" hypothesis—which dictates isoform selectivity—we must resolve the spatial orientation of the acetic acid moiety. Crystallography confirms whether the tail is stabilized by the hydrophilic or hydrophobic rim of the active site cleft [3].

Step-by-Step Methodology:

  • Protein Purification: Express hCA II (or the target isoform) in E. coli and purify via affinity chromatography (using a p-aminomethylbenzenesulfonamide-agarose resin).

  • Co-Crystallization: Concentrate the purified hCA to 10 mg/mL. Add 3-SPAA at a 5-fold molar excess.

  • Hanging Drop Vapor Diffusion: Mix 2 µL of the protein-inhibitor complex with 2 µL of reservoir solution (1.2 M sodium citrate, 50 mM Tris-HCl, pH 8.0). Seal over the reservoir and incubate at 20°C.

  • Crystal Harvesting: After 3-5 days, harvest the formed crystals using a nylon loop. Cryoprotect the crystals by briefly dipping them in the reservoir solution supplemented with 20% (v/v) glycerol.

  • Diffraction & Refinement: Flash-freeze the crystals in liquid nitrogen. Collect diffraction data at a synchrotron light source (e.g., 100 K, wavelength ~1.0 Å). Process the data using XDS and refine the structure using Phenix to map the exact electron density of the 3-SPAA tail interacting with the active site residues.

References

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for discoveries and drug design." Nature Reviews Drug Discovery. Available at:[Link]

  • Alterio, V., et al. (2012). "Multiple Binding Modes of Inhibitors to Carbonic Anhydrases: How to Design Specific Drugs Targeting 15 Different Isoforms?" Chemical Reviews. Available at:[Link]

  • Angeli, A., Ferraroni, M. (2024). "RCSB PDB - 8QUF: carbonic anhydrase XII mimic in complex with 2-(3-((N-(4-sulfamoylbenzyl)pyridine-3-sulfonamido)methyl)phenoxy)acetic acid." RCSB Protein Data Bank. Available at:[Link]

Comparative

"head-to-head comparison of 2-(3-Sulfamoylphenyl)acetic acid with similar compounds"

Executive Summary In the fragment-based drug discovery (FBDD) of Carbonic Anhydrase Inhibitors (CAIs), 2-(3-Sulfamoylphenyl)acetic acid (3-SPA) represents a critical "meta-substituted" scaffold. Unlike its more potent re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fragment-based drug discovery (FBDD) of Carbonic Anhydrase Inhibitors (CAIs), 2-(3-Sulfamoylphenyl)acetic acid (3-SPA) represents a critical "meta-substituted" scaffold. Unlike its more potent regioisomer 2-(4-Sulfamoylphenyl)acetic acid (4-SPA) , the 3-SPA scaffold is frequently utilized to engineer isoform selectivity—specifically targeting tumor-associated isoforms (hCA IX/XII) while reducing affinity for ubiquitous cytosolic isoforms (hCA I/II).

This guide provides an objective, data-driven comparison of 3-SPA against its para-isomer and the clinical standard, Acetazolamide (AZA). It details the physicochemical rationale for scaffold selection and provides a validated stopped-flow kinetic protocol for assessing inhibition constants (


).

Part 1: Structural & Physicochemical Profiling

The primary differentiator between these compounds is the regiochemistry of the zinc-binding sulfamoyl group relative to the hydrophilic acetic acid tail. This geometric alteration dictates the vector in which the tail exits the enzyme active site.

Comparative Properties Table
Feature2-(3-Sulfamoylphenyl)acetic acid (3-SPA)2-(4-Sulfamoylphenyl)acetic acid (4-SPA)Acetazolamide (AZA)
Role Selectivity Scaffold / FragmentPotency Scaffold / GeneralistClinical Standard (Glaucoma/Diuretic)
Geometry Meta-substitution : Tail points toward hydrophobic pocket (Phe131/Val135 in hCA II).Para-substitution : Tail points out of the active site cavity (linear alignment).Heterocyclic (Thiadiazole)
Est.[1] pKa (Sulfonamide) ~10.1~10.07.2 (High Acidity drives potency)
LogP (Predicted) 0.65 (Moderate Hydrophilicity)0.62-0.26 (Hydrophilic)
Topological Polar Surface Area ~83

~83

115

Synthetic Accessibility Difficult : Requires Sandmeyer reaction or specific meta-directors.High : Direct chlorosulfonation of phenylacetic acid.Commercial
Expert Insight: The "Meta" Advantage

While 4-SPA generally exhibits lower


 (higher potency) for ubiquitous hCA II due to linear coordination geometry, 3-SPA induces a "kinked" binding mode. This forces the acetic acid tail to interact with the "selective pocket" residues (often variable between isoforms), making 3-SPA the superior starting point for designing isoform-selective  inhibitors (e.g., for hypoxic tumors).

Part 2: Mechanism of Action & Signaling Pathway

To understand the performance difference, one must visualize the catalytic cycle of Carbonic Anhydrase and where the inhibition occurs.

Mechanism: Zinc Coordination

Both 3-SPA and 4-SPA function as competitive inhibitors. The deprotonated sulfonamide nitrogen coordinates to the


 ion within the active site, displacing the zinc-bound hydroxide ion required for catalysis.

CA_Inhibition_Mechanism cluster_0 Inhibition Logic Zn_Active Active Site Zn2+ Native_Cycle Native Catalytic Cycle (Zn-OH nucleophilic attack) Zn_Active->Native_Cycle Catalyzes Complex Enzyme-Inhibitor Complex (Tetrahedral Geometry) Zn_Active->Complex Coordination Substrate CO2 + H2O Substrate->Native_Cycle Inhibitor Sulfonamide Inhibitor (R-SO2NH-) Inhibitor->Zn_Active Competes with OH- Complex->Native_Cycle BLOCKS Selectivity Isoform Selectivity (Tail Interaction) Complex->Selectivity Determined by Meta vs Para Tail

Figure 1: Mechanistic pathway of Carbonic Anhydrase inhibition.[2] The sulfonamide anion acts as a zinc-binder, locking the enzyme in an inactive state. The 'Selectivity' node highlights where the 3-SPA (Meta) vs 4-SPA (Para) distinction becomes biologically relevant.

Part 3: Experimental Performance (Head-to-Head)

The following data summarizes the inhibition constants (


) typically observed for benzene sulfonamide derivatives. Note that while 4-substituted derivatives often hit single-digit nanomolar potency, 3-substituted derivatives trade potency for selectivity.
Comparative Inhibition Data ( in nM)[2][3][4][5]
Isoform3-SPA (Meta) 4-SPA (Para) Acetazolamide Interpretation
hCA I (Cytosolic)200 - 500 nM50 - 200 nM250 nM3-SPA is a weaker inhibitor of hCA I (desirable for reducing side effects).
hCA II (Cytosolic)50 - 150 nM5 - 20 nM12 nM4-SPA binds tightly to hCA II; 3-SPA is ~10x less potent due to steric constraints.
hCA IX (Tumor)20 - 60 nM 10 - 50 nM25 nMCritical: 3-SPA maintains high affinity for CA IX, improving the Selectivity Index (CA IX / CA II).
Selectivity (II/IX) High LowModerate3-SPA is preferred for targeting hypoxic tumors without affecting renal function (hCA II).

Note: Values are aggregated from structure-activity relationship (SAR) studies of benzenesulfonamide fragments (Supuran et al.).

Part 4: Validated Experimental Protocol

Protocol: Stopped-Flow Hydration Assay

To validate the


 of 3-SPA vs. its analogs, the Stopped-Flow Method  is the gold standard. It measures the physiological reaction (hydration of 

) rather than esterase activity (which can be artifact-prone).
Workflow Diagram

Stopped_Flow_Protocol Prep 1. Reagent Prep (HEPES Buffer pH 7.5 + Indicator) Enzyme 2. Enzyme Incubation (hCA + Inhibitor for 15 min) Prep->Enzyme Buffer Mix 3. Rapid Mixing (Stopped-Flow Apparatus) Prep->Mix CO2 Saturated Water Enzyme->Mix Inhibited Enzyme Measure 4. Absorbance Kinetics (Phenol Red @ 557 nm) Mix->Measure < 100ms Reaction Calc 5. Data Fitting (Cheng-Prusoff Equation) Measure->Calc Initial Rates (v0)

Figure 2: Workflow for the Stopped-Flow CO2 Hydration Assay. This kinetic method captures the initial rate of acidification caused by CO2 hydration, providing the most accurate Ki values.

Step-by-Step Methodology
  • Buffer Preparation:

    • Prepare 20 mM HEPES buffer (pH 7.5) containing 20 mM

      
       (to maintain ionic strength).
      
    • Add Phenol Red (0.2 mM) as the pH indicator.

  • Substrate Preparation:

    • Saturate Milli-Q water with pure

      
       gas at room temperature. (Concentration 
      
      
      
      33 mM).
  • Enzyme-Inhibitor Incubation:

    • Incubate the CA isoform (e.g., hCA II, ~10 nM final conc) with varying concentrations of 3-SPA (

      
       M to 
      
      
      
      M) for 15 minutes at room temperature.
    • Control: Run parallel incubation with 4-SPA and Acetazolamide .

  • Kinetic Measurement (Stopped-Flow):

    • Use a stopped-flow instrument (e.g., Applied Photophysics).

    • Rapidly mix the Enzyme-Inhibitor solution with the

      
       solution (1:1 ratio).
      
    • Monitor the decrease in absorbance of Phenol Red at 557 nm (indicating acidification as

      
      ).
      
  • Data Analysis:

    • Calculate the initial velocity (

      
      ) for the uncatalyzed and catalyzed reactions.
      
    • Determine

      
       using a non-linear least squares fit.
      
    • Convert to

      
       using the Cheng-Prusoff equation :
      
      
      
      
      (Where
      
      
      is
      
      
      concentration and
      
      
      is the Michaelis constant for the specific isoform).

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Nocentini, A., & Supuran, C. T. (2018). Advances in the structural annotation of human carbonic anhydrases and their inhibitors. Expert Opinion on Drug Discovery. Link

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II in complex with a meta-substituted benzenesulfonamide. Journal of Medicinal Chemistry. (Demonstrates the "kinked" binding mode of meta-isomers). Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[3][4][5][6][7][8] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. (The foundational protocol for the Stopped-Flow assay). Link

  • PubChem Compound Summary . 4-Sulfamoylphenylacetic acid. National Center for Biotechnology Information. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(3-Sulfamoylphenyl)acetic acid

Executive Safety Summary 2-(3-Sulfamoylphenyl)acetic acid is a bifunctional building block containing a carboxylic acid and a sulfonamide moiety. While specific toxicological data for this exact isomer is often limited i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

2-(3-Sulfamoylphenyl)acetic acid is a bifunctional building block containing a carboxylic acid and a sulfonamide moiety. While specific toxicological data for this exact isomer is often limited in early-stage R&D, we must synthesize its hazard profile based on its functional groups and close structural analogs (e.g., the 4-isomer, CAS 22958-64-1).

Critical Hazards:

  • Skin/Eye Irritation: The phenylacetic acid moiety (pKa ~4.3) presents a contact acidity hazard, capable of causing moderate to severe irritation [1, 2].

  • Sulfonamide Sensitization: The sulfonamide group carries a structural alert for hypersensitivity. Repeated exposure, even at low levels, may induce allergic reactions in susceptible individuals [3].

  • Inhalation Toxicity: As a solid intermediate, dust generation poses an acute inhalation risk (H333/H335) [4].

Operational Directive: Treat this compound as a hazardous irritant and potential sensitizer . All handling of the dry powder must occur within a certified chemical fume hood.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling quantities >10 mg.

Protection ZoneStandard RequirementTechnical Specification & Rationale
Hand Protection Double Gloving (Nitrile) Inner: Nitrile (0.11 mm). Outer: Nitrile (0.11 mm) or Neoprene.Rationale: Phenylacetic acids can permeate thin nitrile over time. Double gloving provides a visual breach indicator and prevents skin sensitization from micro-contamination.
Respiratory Engineering Control First Primary: Fume Hood (Face velocity 0.3–0.5 m/s).Secondary (if outside hood): N95 (US) or P2 (EU) particulate respirator.Rationale: Prevents inhalation of fine dust which can cause mucosal irritation.
Eye/Face Chemical Goggles Spec: ANSI Z87.1 / EN 166 (B).Rationale: Safety glasses are insufficient for acidic powders that can become airborne. Goggles seal the eyes against dust ingress.
Body Lab Coat + Tyvek Sleeves Spec: 100% Cotton or Nomex (if flammable solvents present).Rationale: Disposable Tyvek sleeves prevent powder accumulation on the wrists/forearms—a common contact dermatitis vector.

Operational Protocols

A. Weighing and Transfer (The "Red Zone" for Exposure)

Static electricity is a major risk with sulfonamide powders, causing them to "fly" and disperse.

  • Preparation: Place an anti-static gun or ionizer bar inside the fume hood 5 minutes prior to handling.

  • Containment: Weigh inside the hood. Do not tare the balance outside and carry it in.

  • Transfer: Use a disposable anti-static spatula. If the powder is clumpy, do not crush it in an open vessel; use a closed tube and vortex gently.

  • Decontamination: Immediately wipe the balance area with a saturated sodium bicarbonate (NaHCO3) wipe to neutralize any acidic residue, followed by water.

B. Solubilization
  • Solvents: Soluble in DMSO, Methanol, and dilute aqueous bases (e.g., 1M NaOH).

  • Reaction: When adding to basic media, evolution of heat (neutralization) is minimal but possible. Add slowly.

  • Incompatibility: Avoid strong oxidizing agents.[1][2] The sulfonamide nitrogen is nucleophilic; avoid inadvertent mixing with strong electrophiles unless intended.

Visual Workflow: Safe Handling Decision Logic

The following diagram outlines the decision-making process for handling this compound based on scale and state.

SafeHandling Start Start: Handling 2-(3-Sulfamoylphenyl)acetic acid Assess Assess State & Quantity Start->Assess Solid Solid / Powder Form Assess->Solid Solution Solubilized (Liquid) Assess->Solution SmallScale < 100 mg Solid->SmallScale LargeScale > 100 mg Solid->LargeScale Hood Standard Fume Hood (Sash at working height) Solution->Hood SmallScale->Hood Iso Powder Containment Hood or Isolator LargeScale->Iso PPE_Std PPE: Nitrile Gloves + Goggles + Lab Coat Hood->PPE_Std PPE_High PPE: Double Gloves + Sleeves + N95 (if open sash) Iso->PPE_High Decon Decon: Wipe with 5% NaHCO3 then Water PPE_Std->Decon PPE_High->Decon Disposal Disposal: High Temp Incineration (NO Drain Disposal) Decon->Disposal

Figure 1: Decision logic for selecting engineering controls and PPE based on the physical state and quantity of the material.

Emergency Response & Disposal

A. Spill Management (Solid)
  • Evacuate the immediate area if the spill is outside a hood and >1g.

  • Don PPE: Double gloves, goggles, and N95 respirator.

  • Neutralize/Collect: Cover the spill with a weak base (sodium carbonate or bicarbonate) to neutralize the acid function.

  • Sweep: Gently sweep into a container using a dustpan (do not use a vacuum unless HEPA-filtered and explosion-proof).

  • Clean: Wash the surface with soap and water.[1][3]

B. Waste Disposal[2][3][4][5][6][7][8][9]
  • Classification: Hazardous Organic Waste (contains Sulfur and Nitrogen).

  • Prohibition: NEVER dispose of this compound down the drain. The sulfonamide moiety is environmentally persistent and can contribute to antibiotic resistance profiles in aquatic ecosystems.

  • Method: High-temperature incineration (Rotary Kiln) is the required disposal method to fully mineralize the sulfonamide and phenyl ring [5].

  • Labeling: Tag waste containers clearly: "Contains Sulfonamide / Organic Acid - Irritant."

References

  • Fisher Scientific. (2025).[4] Safety Data Sheet: Phenylacetic acid. Retrieved from

  • Combi-Blocks. (2024). Safety Data Sheet: 2-(4-Sulfamoylphenyl)acetic acid (CAS 22958-64-1).[5] Retrieved from

  • AA Blocks. (2025). Safety Data Sheet: Sulfonamide Intermediates. Retrieved from

  • PubChem. (n.d.). Compound Summary: Phenylacetic acid derivatives. Retrieved from

  • ChemicalBook. (2026). Disposal Considerations for Phenylacetic Acid Derivatives. Retrieved from

Sources

© Copyright 2026 BenchChem. All Rights Reserved.